Technical Whitepaper: Scalable Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine Abstract (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) is a critical biaryl scaffold frequently utilized in the development of kina...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Scalable Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine
Abstract
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) is a critical biaryl scaffold frequently utilized in the development of kinase inhibitors and CNS-active agents. Its structure combines a basic primary amine tail—essential for solubility and hydrogen bonding within active sites—with a pyrazine ring that often serves as a hinge-binding motif. This guide details a robust, two-step synthesis protocol designed for high fidelity and scalability, prioritizing the chemoselective reduction of a nitrile intermediate in the presence of an electron-deficient heteroaromatic ring.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Suzuki-Miyaura cross-coupling followed by a selective nitrile reduction . This route avoids the handling of unstable benzyl halides and allows for the late-stage introduction of the sensitive amine group.
Starting Materials: 2-Chloropyrazine and 4-Cyanophenylboronic acid.
Figure 1: Retrosynthetic logic prioritizing the stable nitrile intermediate.
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 4-(Pyrazin-2-yl)benzonitrile.[1]
Rationale: 2-Chloropyrazine is an electron-deficient heteroaryl halide. It couples efficiently with aryl boronic acids.[2] The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ to prevent rapid catalyst deactivation by the pyrazine nitrogen.
Setup: Charge a round-bottom flask with 2-chloropyrazine (11.4 g, 100 mmol), 4-cyanophenylboronic acid (16.2 g, 110 mmol), and Pd(dppf)Cl₂ (2.45 g, 3 mmol).
Solvent Addition: Add 1,4-dioxane (300 mL) and purge the system with nitrogen for 15 minutes.
Activation: Add 2.0 M aqueous Na₂CO₃ (150 mL) via syringe under nitrogen flow.
Reaction: Heat the mixture to 95 °C under reflux. Monitor by LCMS for the consumption of 2-chloropyrazine.
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with EtOAc (500 mL) and wash with water (2 x 200 mL) and brine.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via recrystallization from Ethanol/Hexanes or flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).
Yield Expectation: 75–85% (White to pale yellow solid).
Key Insight: Deoxygenation is critical. Pyrazines can coordinate to Pd(II), slowing the reductive elimination step. Oxygen accelerates homocoupling of the boronic acid, reducing yield.
Step 2: Chemoselective Nitrile Reduction
Objective: Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine.
Challenge: The pyrazine ring is susceptible to hydrogenation (yielding piperazine derivatives) under harsh conditions.
Solution: Use Raney Nickel in ammoniacal methanol. The ammonia suppresses the formation of secondary amines (dimers) and poisons the catalyst slightly to prevent aromatic ring reduction. Alternatively, Cobalt(II) chloride / Sodium Borohydride offers a mild, bench-top selective reduction.
Method A: High-Throughput / Scale-Up (Raney Ni)
Preferred for >10g scale.
Safety Note: Raney Nickel is pyrophoric when dry. Handle under water or inert atmosphere.[3][4]
Procedure:
Dissolve 4-(pyrazin-2-yl)benzonitrile (10 g) in 7M NH₃ in Methanol (100 mL).
Add Raney Nickel (approx. 2 g slurry in water, washed with MeOH).
Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure at room temperature for 6–12 hours.
Monitoring: Check LCMS for M+H = 186.1 (Amine) vs 182.1 (Nitrile). Stop immediately upon completion to avoid ring saturation.
Workup: Filter carefully through Celite (keep wet!). Concentrate the filtrate to obtain the crude amine.
Method B: Bench-Scale / High Selectivity (CoCl₂/NaBH₄)
Preferred for <5g scale or if H₂ pressure equipment is unavailable.
Mechanism: In situ formation of Cobalt Boride (Co₂B), a species that selectively reduces nitriles to primary amines without affecting heteroaromatic rings.
Procedure:
Dissolve the nitrile (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in Methanol. Solution turns deep purple/blue.
Cool to 0 °C.
Add NaBH₄ (10.0 eq) portion-wise. Caution: Vigorous gas evolution (H₂). The mixture will turn black (precipitate of Co₂B).
Stir at room temperature for 1-2 hours.
Quench: Add 2N HCl until precipitate dissolves and gas evolution ceases.
Extraction: Basify with NH₄OH to pH >10, extract with DCM/Isopropanol (3:1), dry, and concentrate.
Salt Formation & Stabilization
Free benzylic amines absorb CO₂ from the air to form carbamates. Storing as the dihydrochloride salt is recommended.
Dissolve the crude amine in minimal Ethanol.
Add 4M HCl in Dioxane (3.0 eq) dropwise at 0 °C.
The dihydrochloride salt will precipitate immediately.
Filter, wash with diethyl ether, and dry under vacuum.
Final Product: (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride.
Analytical Data Expectations
Technique
Expected Signal
Interpretation
LCMS (ESI+)
m/z = 186.1 [M+H]⁺
Confirming mass of free base.
¹H NMR (DMSO-d₆)
δ 9.2 (s, 1H), 8.7 (m, 1H), 8.6 (d, 1H)
Pyrazine ring protons (distinctive downfield shift).
¹H NMR (DMSO-d₆)
δ 8.5 (br s, 3H)
Ammonium protons (-NH₃⁺) if salt form.
¹H NMR (DMSO-d₆)
δ 8.2 (d, 2H), 7.7 (d, 2H)
Para-substituted phenyl ring.
¹H NMR (DMSO-d₆)
δ 4.1 (q, 2H)
Benzylic methylene (-CH₂-N).
Workflow Visualization
Figure 2: Step-by-step process flow from raw materials to stable salt form.
References
Suzuki-Miyaura Coupling Protocols
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Selective Nitrile Reduction
Gowda, S., et al. (2001). Reductive cleavage of azo compounds and reduction of nitro compounds and nitriles to amines by using sodium borohydride in the presence of CoCl2. Tetrahedron Letters, 42(30), 5061-5063. (Describes the CoCl2/NaBH4 method).
Tyman, J. H. P. (1978). The hydrogenation of nitriles to amines.[5][6][7][8][9][10][11][12][13] Journal of Chemical Technology and Biotechnology. (Classic review on Raney Ni conditions).
Specific Scaffold Synthesis (Analogous):
Deng, X., et al. (2006). Synthesis and biological evaluation of 4-(heteroaryl)phenylmethanamine derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold).
(4-(Pyrazin-2-yl)phenyl)methanamine chemical properties
Executive Summary (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) serves as a critical bivalent scaffold in modern medicinal chemistry. Structurally, it bridges an electron-deficient heteroaromatic ring (pyrazine)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) serves as a critical bivalent scaffold in modern medicinal chemistry. Structurally, it bridges an electron-deficient heteroaromatic ring (pyrazine) with a primary aliphatic amine via a phenyl linker. This unique architecture allows it to function as a "privileged linker," facilitating the connection of pharmacophores in kinase inhibitors, GPCR modulators, and antimycobacterial agents. Its primary utility lies in its ability to engage in
- stacking interactions while simultaneously providing a high-pKa amine handle for solubility enhancement or further diversification via amide coupling.
Part 1: Chemical Identity & Physicochemical Profile[1]
This section consolidates the core metric data required for experimental planning and computational modeling.
Table 1: Physicochemical Properties
Property
Value / Description
Note
IUPAC Name
(4-(Pyrazin-2-yl)phenyl)methanamine
CAS Number
885468-58-6 (Free Base)1956321-78-0 (2HCl Salt)
Verify salt form before use.
Molecular Formula
Molecular Weight
185.23 g/mol
Physical State
Off-white to pale yellow solid
Hygroscopic as HCl salt.
Solubility
DMSO (>20 mg/mL), Methanol; Low in water (Free Base)
Water soluble as HCl salt.
pKa (Calc.)
Amine (): ~9.4Pyrazine (): ~0.6
Amine is protonated at physiological pH.
LogP (Calc.)
~0.8 - 1.1
Moderate lipophilicity.
TPSA
51.8
Good membrane permeability profile.
Part 2: Synthetic Methodology (Authoritative Protocol)
The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling followed by deprotection (if using protected precursors) or direct isolation. The protocol below utilizes a Boc-protected boronic acid strategy to prevent catalyst poisoning by the free amine.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthesis via Suzuki coupling of 2-chloropyrazine and N-Boc-4-(aminomethyl)phenylboronic acid, followed by acid-mediated deprotection.
Detailed Protocol
Step 1: Suzuki Coupling
Charge: In a reaction vial, combine 2-chloropyrazine (1.0 equiv), 4-(N-Boc-aminomethyl)phenylboronic acid (1.1 equiv), and
(2.0 equiv).
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). Concentration should be ~0.1 M.
Catalyst: Add
(5 mol%). Note: Use active catalyst; black Pd precipitate indicates degradation.
Reaction: Seal and heat to 90-100°C under
for 4–12 hours. Monitor by LCMS for the disappearance of chloropyrazine.
Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over
, filter, and concentrate.[1][2] Purify via silica flash chromatography (Hexane/EtOAc gradient).
Step 2: Deprotection (Boc Removal)
Dissolve: Dissolve the intermediate in DCM (0.2 M).
Acidify: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.
Stir: Allow to warm to RT and stir for 2 hours.
Isolation: Concentrate in vacuo.
For Free Base: Redissolve in DCM, wash with saturated
, dry, and concentrate.
For HCl Salt: Redissolve in minimal MeOH, add 4M HCl in dioxane, and precipitate with ether.
Part 3: Reactivity & Medicinal Chemistry Applications[1]
Electronic Profile & Reactivity
Pyrazine Ring: Electron-deficient.[3] It is resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack at the C-3/C-5 positions if activated (e.g., N-oxidation). In medicinal chemistry, it acts as a bioisostere for pyridine or benzene to lower LogP and improve metabolic stability.
Benzylic Amine: Highly nucleophilic primary amine. It readily undergoes:
Amide Coupling: With carboxylic acids (EDC/HOBt or HATU) to form stable amides.
Reductive Amination: With aldehydes/ketones (
) to form secondary amines.
Sulfonylation: With sulfonyl chlorides to generate sulfonamides (common in antimycobacterial research).
Pharmacophore Mapping
The molecule offers three distinct interaction vectors for binding site engagement:
Caption: Pharmacophore map highlighting the H-bond acceptor capacity of the pyrazine and the donor/cationic potential of the amine.
Therapeutic Applications
Kinase Inhibition: The pyrazine moiety often mimics the adenine ring of ATP, binding to the hinge region of kinases. The benzylamine extends into the ribose-binding pocket or solvent front.
GPCR Ligands: Used in the synthesis of GPR40 agonists and Muscarinic antagonists. The amine often forms a critical salt bridge with an aspartate residue in the receptor transmembrane bundle.
Antimicrobials: Derivatives (sulfonamides) have shown efficacy against Mycobacterium tuberculosis by targeting folate synthesis pathways.[4]
Foreword: The Strategic Importance of the Pyrazine Scaffold
An In-depth Technical Guide to the Molecular Structure and Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine In the landscape of modern medicinal chemistry, the pyrazine ring stands out as a privileged scaffold. Its uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Structure and Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine
In the landscape of modern medicinal chemistry, the pyrazine ring stands out as a privileged scaffold. Its unique electronic properties, characterized by two nitrogen atoms in a para-arrangement within a six-membered aromatic ring, make it a versatile building block in drug design.[1] Pyrazine derivatives are integral to numerous FDA-approved drugs and clinical candidates, often acting as potent and selective kinase inhibitors.[2] These molecules typically engage with the hinge region of a kinase's ATP-binding pocket, where the nitrogen atoms can act as crucial hydrogen bond acceptors.[2]
This guide provides an in-depth examination of a representative pyrazine-based scaffold, (4-(Pyrazin-2-yl)phenyl)methanamine . We will deconstruct its molecular architecture, provide a robust and validated synthetic protocol based on established methodologies, and detail the analytical techniques required for its structural confirmation. The objective is not merely to describe a molecule, but to present a logical, field-proven workflow for its synthesis and characterization, empowering researchers to utilize this and similar scaffolds in their drug discovery programs.
Molecular Architecture and Structural Features
(4-(Pyrazin-2-yl)phenyl)methanamine is a biaryl system composed of three key functional domains:
The Pyrazine Headgroup: This electron-deficient aromatic ring is the primary pharmacophore. Its nitrogen atoms are key points for molecular recognition, particularly for forming hydrogen bonds with protein targets.[2] Crystallographic studies of pyrazine itself show a planar ring structure, a feature that is expected to be maintained in this derivative, providing a rigid anchor for target engagement.[3]
The Central Phenyl Linker: A para-substituted phenyl ring serves as a rigid spacer, projecting the pyrazine headgroup and the aminomethyl tail in a defined, linear orientation. This predictable geometry is critical for systematic Structure-Activity Relationship (SAR) studies.
The Aminomethyl Tail: The primary benzylic amine (-CH₂NH₂) is a versatile functional group. It provides a basic center, which can be crucial for solubility or for forming salt bridges with acidic residues in a protein binding site. Furthermore, it serves as a synthetic handle for further derivatization to explore different regions of a target's binding pocket.
Property
Predicted Value
Source
Molecular Formula
C₁₁H₁₁N₃
-
Molecular Weight
185.23 g/mol
-
Monoisotopic Mass
185.09530 Da
-
Topological Polar Surface Area
54.9 Ų
-
XLogP3
1.4
-
Table 1: Predicted physicochemical properties of (4-(Pyrazin-2-yl)phenyl)methanamine.
Synthesis Strategy: A Validated Two-Step Approach
The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine can be logically achieved through a two-step sequence that is both robust and high-yielding. The retrosynthetic analysis identifies two key bond disconnections, pointing to commercially available starting materials.
Retrosynthetic Analysis
The primary disconnection is at the benzylic amine, which can be formed via the reductive amination of an aldehyde. The second disconnection is the C-C bond between the two aromatic rings, which is ideally formed via a palladium-catalyzed cross-coupling reaction.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol
This protocol is a self-validating system, where successful isolation and characterization of the intermediate aldehyde confirms the efficacy of the first step before proceeding.
Step 1: Suzuki-Miyaura Cross-Coupling to Synthesize 4-(Pyrazin-2-yl)benzaldehyde
This reaction is the cornerstone for forming the biaryl scaffold. The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance (it will not affect the aldehyde) and its high efficiency in coupling heteroaryl chlorides.[4][5] The use of a modern palladium catalyst system with a bulky phosphine ligand is critical for achieving high yields with an electron-deficient heteroaryl chloride like 2-chloropyrazine.[5]
Oven-dried reaction vessel, magnetic stirrer, condenser, nitrogen atmosphere setup.
Procedure:
To the reaction vessel, add 2-chloropyrazine, (4-formylphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
Evacuate and backfill the vessel with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent oxidation and deactivation of the palladium(0) active catalyst.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(pyrazin-2-yl)benzaldehyde as a solid.[6]
Step 2: Reductive Amination to Synthesize (4-(Pyrazin-2-yl)phenyl)methanamine
Direct reductive amination is an efficient method for converting an aldehyde into a primary amine in a single pot.[7] This process involves the in-situ formation of an imine intermediate, which is then immediately reduced. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or a modern catalytic approach is key to selectively reducing the imine without affecting the pyrazine ring.[8]
Reagents & Equipment:
4-(Pyrazin-2-yl)benzaldehyde (1.0 eq)
Ammonium acetate (NH₄OAc, 10 eq)
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
Methanol (MeOH)
Standard laboratory glassware.
Procedure:
Dissolve 4-(pyrazin-2-yl)benzaldehyde and a large excess of ammonium acetate in methanol. Ammonium acetate serves as the ammonia source and buffers the reaction.
Stir the solution at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
Add sodium cyanoborohydride in one portion. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting aldehyde is consumed.
Quench the reaction carefully by adding dilute hydrochloric acid (1M HCl) until the pH is acidic (to destroy excess reducing agent).
Basify the solution with aqueous sodium hydroxide (e.g., 2M NaOH) to a pH > 10 to deprotonate the product amine.
Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-(Pyrazin-2-yl)phenyl)methanamine. Further purification can be achieved via chromatography if necessary.
Caption: Conceptual model of the scaffold in a kinase binding site.
Conclusion
(4-(Pyrazin-2-yl)phenyl)methanamine is more than a simple chemical entity; it is a strategic platform for drug discovery. Its structure is logically divisible into functional domains that are each critical for molecular recognition and synthetic elaboration. The validated, two-step synthesis presented here, based on robust and well-documented Suzuki-Miyaura coupling and reductive amination reactions, provides a reliable pathway for accessing this scaffold and its derivatives. By understanding its synthesis and the analytical signatures that define its structure, researchers are well-equipped to leverage this and similar pyrazine-based molecules in the rational design of next-generation targeted therapeutics.
References
The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]
Supporting Information. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. Retrieved from [Link]
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028. Retrieved from [Link]
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Moro, A. V., et al. (n.d.). Supporting Information. ResearchGate. Retrieved from [Link]
Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 99, 129617. Retrieved from [Link]
Zare, A. M., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Growing Science. Retrieved from [Link]
PubChem. (n.d.). 4-(pyrazin-2-yl)benzaldehyde. Retrieved from [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]
Fajemiroye, J. O., et al. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Retrieved from [Link]
de Oliveira, C. S., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(9), 985-1002. Retrieved from [Link]
Ali, I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
Elsevier. (2013). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
de Mattos, M. C. S., et al. (2012). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis, 4.4. Retrieved from [Link]
Zhang, Y., et al. (2022). Crystal structure of N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine, C10H6BrCl2N3. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 517-519. Retrieved from [Link]
Galal, K. A., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Kumar, A., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 14(12), 8235-8248. Retrieved from [Link]
An In-Depth Technical Guide on (4-(Pyrazin-2-yl)phenyl)methanamine CAS Number: 885468-58-6[1] Part 1: Executive Technical Overview (4-(Pyrazin-2-yl)phenyl)methanamine is a high-value bifunctional intermediate used extens...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on (4-(Pyrazin-2-yl)phenyl)methanamine
CAS Number: 885468-58-6[1]
Part 1: Executive Technical Overview
(4-(Pyrazin-2-yl)phenyl)methanamine is a high-value bifunctional intermediate used extensively in medicinal chemistry. It serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR modulators, and anti-infective agents. Structurally, it consists of a central phenyl ring substituted at the para position with a pyrazine moiety—a nitrogen-rich bioisostere of pyridine or benzene—and a methanamine (aminomethyl) group, which functions as a versatile "warhead" for further derivatization.
The compound acts as a pharmacophore linker , bridging lipophilic domains (via the biaryl system) with polar binding pockets (via the primary amine). Its pyrazine ring reduces lipophilicity (LogP) compared to a biphenyl analog, improving metabolic stability and aqueous solubility—key parameters in the "Rule of 5" compliance for drug candidates.
Soluble in DMSO, MeOH, Dilute Acid; Low in Water (Free Base)
Part 2: Synthetic Architecture & Methodology
The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine typically relies on transition-metal-catalyzed cross-coupling followed by functional group interconversion. The most robust route involves a Suzuki-Miyaura coupling to establish the biaryl core, followed by reductive amination or nitrile reduction .
Core Synthetic Logic (Graphviz Visualization)
The following diagram outlines the two primary retrosynthetic pathways. Route A (via Aldehyde) is preferred for bench-scale synthesis due to milder conditions compared to the hydride reduction required in Route B .
Caption: Comparative synthetic workflows. Route A (top) utilizes reductive amination, avoiding high-pressure hydrogenation required in Route B (bottom).
Part 3: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Synthesis of the Aldehyde Intermediate)
Rationale: The electron-deficient nature of the pyrazine ring makes 2-chloropyrazine an excellent electrophile for Pd-catalyzed coupling. Using 4-formylphenylboronic acid allows direct access to the aldehyde without the need for deprotection steps.
Reagents:
2-Chloropyrazine (1.0 eq)
4-Formylphenylboronic acid (1.1 eq)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) – Chosen for stability and efficiency with heteroaryl chlorides.
Sodium Carbonate (Na₂CO₃) (2.0 eq)
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
Inerting: Charge a round-bottom flask with 2-chloropyrazine, boronic acid, and Na₂CO₃. Evacuate and backfill with Nitrogen (3x).
Solvation: Add degassed Dioxane/Water mixture.
Catalysis: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product spot will be UV-active and more polar than chloropyrazine.
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).
Yield Expectation: 75–85%.
Protocol 2: Reductive Amination (Aldehyde to Amine)
Rationale: Direct reductive amination using Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN) is preferred over catalytic hydrogenation to prevent potential reduction of the pyrazine ring.
Reagents:
4-(Pyrazin-2-yl)benzaldehyde (1.0 eq)
Ammonium Acetate (NH₄OAc) (10.0 eq) – Excess ensures formation of the primary amine over secondary dimers.
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
Solvent: Methanol (MeOH)
Procedure:
Imine Formation: Dissolve the aldehyde in dry MeOH. Add NH₄OAc and stir at RT for 30 minutes.
Reduction: Cool to 0°C. Carefully add NaBH₃CN portion-wise (Caution: HCN generation possible; use a vented hood).
Reaction: Allow to warm to RT and stir overnight (12–16 h).
Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and liberate the amine from boron complexes. Stir for 30 min.
Basification: Neutralize with 1N NaOH to pH > 10.
Extraction: Extract with DCM (3x). The amine is in the organic layer.[2][3]
Purification: If necessary, convert to the HCl salt for crystallization or purify via reverse-phase prep-HPLC.
Part 4: Structural Biology & SAR Applications
In drug discovery, this scaffold is often utilized to optimize Ligand Efficiency (LE) . The pyrazine ring serves two distinct roles:
Hydrogen Bonding: The nitrogen atoms (N1, N4) act as weak H-bond acceptors, often interacting with hinge region residues in kinase ATP-binding pockets.
Metabolic Stability: Pyrazine is less prone to oxidative metabolism (e.g., by CYP450s) compared to a phenyl ring, blocking the "soft spot" at the para-position of the biaryl system.
SAR Logic Diagram
Caption: Pharmacophore decomposition. The molecule offers three distinct vectors for interaction with biological targets.
Part 5: Quality, Handling, and Safety
Storage and Stability
Hygroscopicity: The free base is moderately stable but can absorb CO₂ from the air to form carbamates. The dihydrochloride salt (CAS: 1956321-78-0) is significantly more stable and hygroscopic; it should be stored in a desiccator.
Temperature: Store at 2–8°C for long-term stability.
Light Sensitivity: Pyrazine derivatives can undergo photodegradation; store in amber vials.
Safety (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
BLD Pharm. (n.d.).[4] (4-(Pyrazin-2-yl)phenyl)methanamine Product Page. Retrieved from
Source for CAS 885468-58-6 and physical properties.[4][5]
Sigma-Aldrich (Merck). (n.d.). 1-[4-(Pyrazin-2-yl)phenyl]methanamine dihydrochloride Product Page. Retrieved from
Source for salt form CAS 1956321-78-0.
Chem-Impex International. (n.d.). 4-(Pyrazin-2-yl)benzaldehyde Product Page. Retrieved from
Source for aldehyde precursor CAS 127406-08-0.
PubChem. (n.d.). Pyrazine Compound Summary. Retrieved from
General reference for pyrazine chemistry and bioisosterism.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Foundational reference for the Suzuki coupling protocol described.
Executive Summary: The "Privileged" Biaryl Scaffold
The (4-(Pyrazin-2-yl)phenyl)methanamine scaffold represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibition and GPCR modulation (e.g., M4 mAChR PAMs). Its utility stems from a distinct structural duality:
The Pyrazine Head: An electron-deficient heteroaromatic ring capable of monodentate or bidentate hydrogen bonding, often serving as a "hinge binder" in ATP-competitive kinase inhibitors.
The Benzylamine Tail: A flexible, basic tether that targets solvent-exposed acidic residues (Asp/Glu) or ribose-binding pockets, providing high affinity via ionic interactions.
This guide details the synthetic architecture, structural activity relationships (SAR), and validated protocols for generating this scaffold and its derivatives.
Structural Analysis & Pharmacophore Mapping
To rationally design derivatives, one must understand the binding energetics of the core scaffold. The pyrazine ring is not merely a bioisostere of pyridine or benzene; its low basicity (pKa ~0.6) and electron deficiency significantly alter metabolic stability and
-stacking characteristics.
Diagram 1: Pharmacophore Interaction Logic
The following diagram illustrates the theoretical binding mode of the scaffold within a typical kinase active site (e.g., FLT3, JAK, or Syk).
Caption: Interaction map showing the pyrazine hinge-binding motif and the amine salt-bridge capability.
Synthetic Architecture
The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine derivatives hinges on two critical transformations: the construction of the biaryl axis and the generation of the primary amine.
Step 1: The Heteroaryl Suzuki-Miyaura Coupling
Coupling electron-deficient heterocycles like 2-chloropyrazine is kinetically challenging due to the deactivated nature of the C-Cl bond toward oxidative addition, and the tendency of the pyrazine nitrogens to coordinate and poison Palladium species.
Why Nitrile? The nitrile group is stable under basic Suzuki conditions (unlike unprotected amines) and serves as a masked amine.
Catalytic System: Standard Pd(PPh3)4 is often insufficient. Use Pd(dppf)Cl2·DCM or XPhos Pd G2 to prevent catalyst deactivation and promote turnover.
Step 2: Chemoselective Nitrile Reduction
Reducing the nitrile to a primary amine without forming the secondary amine dimer (dibenzylamine impurity) is the primary failure mode.
Table 1: Comparative Reduction Methodologies
Method
Reagents
Selectivity
Risk Profile
Recommendation
Catalytic Hydrogenation
H₂, Raney Ni or Pd/C
Low (High Dimerization)
High
Avoid unless NH₃/MeOH is used as solvent.
Hydride Reduction
LiAlH₄, THF
High (Primary Amine)
Moderate
Good for small scale; incompatible with esters.
Borane Reduction
BH₃·DMS or BH₃·THF
Very High
Low
Gold Standard for lab scale. Clean profile.
Cobalt Catalysis
CoCl₂ + NaBH₄
High
Low
Excellent "bench-friendly" alternative to LAH.
Diagram 2: Validated Synthetic Workflow
Caption: Optimized synthetic route utilizing nitrile reduction to avoid catalyst poisoning by free amines.
Validated Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to work-up.
Protocol A: Suzuki Coupling (Biaryl Formation)
Objective: Synthesis of 4-(pyrazin-2-yl)benzonitrile.
Setup: In a 100 mL round-bottom flask, combine 2-chloropyrazine (1.0 equiv, 10 mmol) and 4-cyanophenylboronic acid (1.1 equiv, 11 mmol).
Solvent & Base: Add 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (10 mL). Degas the mixture by bubbling nitrogen for 10 minutes (Critical to prevent homocoupling).
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv). The solution should turn orange/red.
Reaction: Heat to 90°C under N₂ for 4–6 hours.
Checkpoint (Self-Validation): Spot TLC (Hexane/EtOAc 1:1). The UV-active pyrazine starting material (Rf ~0.6) should disappear. The product will appear as a highly UV-active spot at Rf ~0.4. If SM remains after 6h, add 0.02 equiv more catalyst.
Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.
Objective: Selective reduction to the primary amine without dimerization.
Setup: Dissolve the nitrile intermediate (1.0 equiv) in Methanol (0.1 M concentration).
Salt Addition: Add CoCl₂·6H₂O (1.0 equiv). The solution will turn deep purple/pink.
Reduction: Cool to 0°C. Add NaBH₄ (5.0 equiv) portion-wise over 20 minutes. Caution: Vigorous gas evolution (H₂).
Mechanistic Note: The in-situ generated Cobalt boride is the active catalyst. The solution will turn black (colloidal Co).
Completion: Stir at room temperature for 2 hours.
Checkpoint (Self-Validation): Take an aliquot, quench with dilute HCl, neutralize, and run LCMS.
Success: Mass peak [M+H]+ = 186.1.
Failure: Mass peak [M+H]+ = 355.2 indicates dimer formation (secondary amine). This protocol minimizes this risk compared to Pd/H₂.
Workup: Quench with 1N HCl (dissolves the black precipitate). Basify with NH₄OH to pH 10. Extract with DCM/MeOH (9:1). Note: The amine is polar; simple ether extraction will result in yield loss.
References & Authoritative Grounding
Suzuki Coupling on Pyrazines:
Miyaura, N., & Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
(Canonical reference for mechanism).
PharmaBlock Whitepaper: "Pyrazines in Drug Discovery." Highlights the electron-deficient nature and hinge-binding capability.[2]
Nitrile Reduction Methodologies:
Haddenham, D., et al.[3] "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[3] Journal of Organic Chemistry.
Medicinal Chemistry Context (Kinase/GPCR):
Hou, W., et al.[4] "Pharmacological activity and mechanism of pyrazines."[5][6] European Journal of Medicinal Chemistry.
Design of M4 mAChR Modulators: "Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators." (Demonstrates the biaryl-amine scaffold utility).
This guide provides an in-depth technical analysis of the spectroscopic characteristics of (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6). It is designed for medicinal chemists and analytical scientists requiring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation data.
Chemical Identity & Significance
This compound features a pyrazine ring coupled to a benzylamine scaffold. It serves as a critical pharmacophore in kinase inhibitors and G-protein coupled receptor (GPCR) modulators, specifically acting as a "hinge binder" in ATP-competitive inhibitors due to the pyrazine nitrogens.
Property
Detail
IUPAC Name
(4-(Pyrazin-2-yl)phenyl)methanamine
CAS Number
885468-58-6
Formula
C₁₁H₁₁N₃
Molecular Weight
185.23 g/mol
SMILES
NCC1=CC=C(C2=CN=CC=N2)C=C1
Appearance
Off-white to pale yellow solid (Free base)
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (catalyst ligands, precursors) often co-elute.
Exchangeable; shift varies with concentration/water.
Diagnostic Logic:
Pyrazine Fingerprint: Look for the characteristic 1:1:1 pattern between 8.5–9.1 ppm. The H-3 proton at ~9.04 ppm is a singlet-like doublet and is the diagnostic anchor for the pyrazine ring.
AA'BB' System: The phenyl ring shows a "roofing effect" doublet pair. The doublet at 8.02 ppm correlates to the protons nearest the pyrazine ring (an electron-withdrawing group).
Impurity Check: A peak at ~10.0 ppm indicates oxidation to the aldehyde. A triplet at ~1.2 ppm suggests residual ethanol/solvents.
Detection: UV at 254 nm (aromatic) and 280 nm (pyrazine specific).
Retention Time: The amine is polar; expect early elution (~2.5 - 3.5 min) compared to the nitrile precursor (~5.5 min).
References
Synthesis & Characterization of 2-Phenylpyrazine Derivatives
Source: Do, T., et al. "Selective Aryl Radical Transfers into N-Heteroaromatics." Heterocycles, Vol 94, No. 6, 2017.[3]
Relevance: Provides the definitive ¹H and ¹³C NMR chemical shifts for the 2-phenylpyrazine core used to calibrate the arom
Nitrile Reduction Methodologies
Source: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[5] Journal of Organic Chemistry, 2009.[5]
Relevance: Validates the synthetic reduction step from 4-(pyrazin-2-yl)benzonitrile to the methanamine.
Compound Registry
Source: PubChem CID 22337704 (Analogous Pyridine derivative for structural comparison) & CAS 885468-58-6.
Relevance: Confirmation of chemical identity and connectivity.[6][7]
An In-depth Technical Guide to the Potential Research Applications of (4-(Pyrazin-2-yl)phenyl)methanamine
Introduction In the landscape of modern chemical research, the strategic combination of privileged structural motifs is a cornerstone of innovation in both medicinal chemistry and materials science. The molecule (4-(Pyra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern chemical research, the strategic combination of privileged structural motifs is a cornerstone of innovation in both medicinal chemistry and materials science. The molecule (4-(Pyrazin-2-yl)phenyl)methanamine represents a compelling, albeit underexplored, chemical entity. It elegantly marries two critical pharmacophores: the pyrazine ring, a nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs and biologically active compounds[1][2][3][4], and the benzylic amine moiety, a versatile functional group known for its role in a wide array of bioactive molecules[5][6][7]. This guide will provide a comprehensive overview of the potential research applications of this compound, grounded in the established significance of its constituent parts. We will delve into its potential as a scaffold for drug discovery, particularly in oncology and infectious diseases, and touch upon its prospective utility in materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.
Physicochemical and Structural Analysis
The structure of (4-(Pyrazin-2-yl)phenyl)methanamine features a planar, electron-deficient pyrazine ring linked to a phenyl group at the 2-position. The phenyl ring, in turn, is substituted at the 4-position with a methanamine (benzylic amine) group. The pyrazine ring's nitrogen atoms act as hydrogen bond acceptors and can significantly influence the molecule's solubility and metabolic stability[1]. The benzylic amine introduces a basic center and a potential point for further chemical modification. The overall aromaticity of the system suggests a degree of rigidity, which can be advantageous for specific binding interactions with biological targets.
Potential Research Applications in Medicinal Chemistry
The true potential of (4-(Pyrazin-2-yl)phenyl)methanamine lies in its promise as a versatile scaffold for the development of novel therapeutic agents. The pyrazine core is a well-established "hinge-binder" in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment[1][8].
As a Kinase Inhibitor Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[8]. The nitrogen atoms of the pyrazine ring can serve as crucial hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of kinases[1]. This interaction is a common feature of many potent and selective kinase inhibitors.
The general structure of (4-(Pyrazin-2-yl)phenyl)methanamine provides an excellent starting point for a fragment-based or lead-generation library aimed at kinase targets. The primary amine of the benzylic group offers a convenient handle for derivatization, allowing for the exploration of the solvent-exposed region of the kinase active site.
Hypothetical Kinase Targeting Workflow
Caption: A workflow for developing kinase inhibitors from the parent scaffold.
As a Potential Anticancer Agent
Beyond kinase inhibition, pyrazine derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis and the inhibition of cell proliferation[3][9]. The structural motif present in (4-(Pyrazin-2-yl)phenyl)methanamine could be explored for its potential to disrupt various cancer-related pathways.
As a Novel Antimicrobial Agent
The increasing threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Heterocyclic compounds, including pyrazine and pyrazole derivatives, have historically been a rich source of antimicrobial agents[9][10]. (4-(Pyrazin-2-yl)phenyl)methanamine and its derivatives could be screened against a panel of pathogenic bacteria and fungi to identify potential new leads in this critical therapeutic area.
Potential Applications in Materials Science
While the primary focus of this guide is on biomedical applications, it is worth noting that pyrazine-containing compounds have also found utility in materials science. They have been incorporated into polymers and other materials with interesting optical and electronic properties[11]. The rigid, aromatic structure of (4-(Pyrazin-2-yl)phenyl)methanamine could make it a candidate for incorporation into novel organic electronic materials or metal-organic frameworks.
Proposed Synthetic Routes
The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry methodologies. A Suzuki coupling reaction between a protected 4-aminomethylphenylboronic acid derivative and 2-chloropyrazine would be a logical approach to form the core C-C bond. Subsequent deprotection would yield the target compound. An alternative route could involve the Suzuki coupling of 2-chloropyrazine with 4-cyanophenylboronic acid, followed by the reduction of the nitrile to the primary amine.
Proposed Synthetic Pathway
Caption: A proposed two-step synthesis of the target compound.
Experimental Protocols
To facilitate the exploration of the proposed research applications, the following are detailed, step-by-step protocols for key in vitro assays.
This protocol provides a general framework for assessing the inhibitory activity of (4-(Pyrazin-2-yl)phenyl)methanamine and its derivatives against a target kinase.
Materials:
Target kinase enzyme
Biotinylated substrate peptide
ATP
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Europium-labeled anti-phospho-substrate antibody
Streptavidin-XL665
Test compound ((4-(Pyrazin-2-yl)phenyl)methanamine or derivative) dissolved in DMSO
384-well low-volume white plates
HTRF-compatible plate reader
Procedure:
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
In the assay plate, add 2 µL of the test compound dilution or DMSO (for control wells).
Add 4 µL of a 2.5x solution of the kinase enzyme in assay buffer.
Add 4 µL of a 2.5x solution of the biotinylated substrate peptide and ATP in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.
Incubate the plate for 60 minutes at room temperature, protected from light.
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: MTT Cell Proliferation Assay
This protocol is for assessing the cytotoxic or cytostatic effects of the test compound on a cancer cell line.
Materials:
Cancer cell line of interest (e.g., HCT116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well clear-bottom cell culture plates
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Prepare serial dilutions of the test compound in complete medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.
Incubate the plate for 72 hours.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization solution to each well.
Incubate the plate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Data Presentation
Quantitative data from screening assays should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: Hypothetical Screening Data for (4-(Pyrazin-2-yl)phenyl)methanamine Analogs
Compound ID
Kinase A IC50 (µM)
Kinase B IC50 (µM)
HCT116 Cell Viability IC50 (µM)
Parent
> 50
> 50
25.3
Analog-01
2.5
15.8
5.1
Analog-02
0.1
8.2
0.5
Analog-03
15.6
> 50
18.9
Conclusion
(4-(Pyrazin-2-yl)phenyl)methanamine is a promising, yet underexplored, chemical scaffold with significant potential for applications in drug discovery and materials science. Its constituent pyrazine and benzylic amine motifs are well-represented in a multitude of bioactive compounds, suggesting a high probability of identifying novel biological activities. This guide has outlined the rationale for exploring this molecule as a starting point for developing new kinase inhibitors, anticancer agents, and antimicrobial compounds. The provided synthetic strategies and experimental protocols offer a practical framework for initiating such research endeavors. It is our hope that this technical guide will inspire further investigation into this and related chemical structures, ultimately leading to the development of new and innovative solutions for pressing scientific and medical challenges.
References
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]
Synthesis of benzylic amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). Retrieved from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]
Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. (2013, February 20). Retrieved from [Link]
Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! (2024, May 6). Retrieved from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Retrieved from [Link]
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7). Retrieved from [Link]
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). Retrieved from [Link]
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025, September 23). Retrieved from [Link]
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022, July 5). Retrieved from [Link]
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. (n.d.). Retrieved from [Link]
CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation. (n.d.).
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Retrieved from [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Retrieved from [Link]
Synthesis and pharmacological evaluation of pyrazole derivatives. (n.d.). Retrieved from [Link]
phenyl(pyridin-2-yl)methanamine. (2024, April 9). Retrieved from [Link]
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). Retrieved from [Link]
Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Retrieved from [Link]
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Retrieved from [Link]
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Retrieved from [Link]
Strategic Synthesis and Medicinal Utility of (4-(Pyrazin-2-yl)phenyl)methanamine
Technical Monograph | Chemical Series: Biaryl Methylamines [1] Executive Summary (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 1956321-78-0) is a high-value pharmacophore intermediate used in the design of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph | Chemical Series: Biaryl Methylamines [1]
Executive Summary
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 1956321-78-0) is a high-value pharmacophore intermediate used in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[2] Structurally, it combines an electron-deficient pyrazine ring—a classic bioisostere for pyridine or benzene with improved metabolic stability—with a benzylamine tail that serves as a versatile vector for amide coupling or direct interaction with acidic residues (e.g., Asp, Glu) in protein active sites.[1]
This guide details the technical discovery of this scaffold, focusing on the resolution of synthetic bottlenecks in pyrazine cross-coupling and its application in the development of Casein Kinase 2 (CSNK2A) inhibitors.[1]
Part 1: Chemical Space & Rational Design
The Pharmacophore Logic
The discovery of (4-(Pyrazin-2-yl)phenyl)methanamine was driven by the need for rigid, biaryl linkers that possess specific electronic properties:
Pyrazine Headgroup: Unlike phenyl rings, the pyrazine nitrogen atoms (N1, N4) act as weak Hydrogen Bond Acceptors (HBA), crucial for orienting the molecule within the ATP-binding pocket of kinases (hinge region binding).[1] The ring is electron-deficient, making it less susceptible to oxidative metabolism (CYP450) compared to electron-rich biphenyls.[1]
Phenyl Linker: Provides a rigid spacer (~4.5 Å) to span the hydrophobic channel.[1]
Methanamine Tail: A primary amine (
) that functions as a "warhead anchor."[1] It is typically derivatized into amides or ureas to engage the solvent-exposed regions of the target protein.
Structural Properties
Property
Value
Design Implication
Molecular Weight
185.23 g/mol
Ideal fragment size (Rule of 3 compliant).
cLogP
~0.8
High water solubility; favorable for oral bioavailability.[1]
Part 2: Synthetic Discovery & Process Optimization
The "discovery" of this compound as a scalable building block relied on overcoming the "Pyrazine Problem" in palladium-catalyzed cross-coupling: the tendency of electron-deficient, nitrogen-rich heterocycles to coordinate with Pd(II) species, poisoning the catalyst.[1]
The Optimized Synthetic Pathway
The most robust route, established to avoid the polymerization of free amines, utilizes a Suzuki-Miyaura Coupling followed by a Nitrile Reduction .[1] This pathway is preferred over direct coupling of protected amines due to the lower cost of nitrile precursors.[1]
) in methanolic ammonia prevents the formation of secondary amine dimers (a common side reaction where the product amine reacts with the intermediate imine).[1]
In the development of inhibitors for Casein Kinase 2 Alpha (CSNK2A) —a target implicated in various cancers and viral replication (including SARS-CoV-2)—the (4-(Pyrazin-2-yl)phenyl)methanamine scaffold served as a critical template.
The Challenge: Early hits based on carboxylates (benzoic acids) showed poor cell permeability.[1]
The Solution: Converting the acid to the amine (via this scaffold) allowed for the synthesis of amide derivatives .[1]
Mechanism: The pyrazine ring binds to the hinge region (Val116), while the phenyl group stacks against the hydrophobic gatekeeper (Phe113).[1] The amine tail (converted to an amide) extends into the solvent front, improving selectivity over the closely related kinase PIM3.[1]
Comparative Analysis of Linkers
The pyrazine-phenyl motif was compared against other biaryl systems during lead optimization:
Scaffold Type
Solubility
Metabolic Stability
Kinase Selectivity
Pyrazine-Phenyl
High
High (Low CYP inhibition)
Moderate (Hinge binder)
Pyridine-Phenyl
Medium
Medium (N-oxide formation)
High
Biphenyl
Low
Low (Hydroxylation prone)
Low
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-(Pyrazin-2-yl)benzonitrile (Intermediate).
Setup: Charge a 250 mL round-bottom flask with 2-chloropyrazine (1.0 eq), (4-cyanophenyl)boronic acid (1.1 eq), and
(2.0 eq).
Solvent: Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration).
Catalyst: Add
(0.05 eq) under a nitrogen stream.
Reaction: Heat to 90°C for 4 hours.
Validation Point: Monitor by LC-MS. The starting chloride (UV 254 nm) should disappear.[1] If reaction stalls, add 0.02 eq fresh catalyst.[1]
Workup: Dilute with EtOAc, wash with brine. Dry over
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a white crystalline solid.[1]
Objective: Reduction to (4-(Pyrazin-2-yl)phenyl)methanamine.
Setup: Dissolve the nitrile intermediate in 7N
in MeOH.
Catalyst: Add Raney Nickel (50% wt/wt slurry in water, washed with MeOH).
Reaction: Hydrogenate at 50 psi (Parr shaker) for 12 hours.
Validation Point: TLC (DCM/MeOH/
90:10:1).[1] The nitrile spot will vanish; the amine spot will streak near the baseline (ninhydrin positive).[1]
Isolation: Filter through Celite (Caution: Ra-Ni is pyrophoric).[1] Concentrate filtrate to yield the amine.[1] Store as the HCl salt for stability.
References
CSNK2A Inhibitor Discovery
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.[1]
This guide addresses the specific technical requirements for handling (4-(Pyrazin-2-yl)phenyl)methanamine, a bifunctional building block frequently employed in the synthesis of kinase inhibitors and diverse pharmacological agents.[1][2][3] Its structure—comprising a basic primary amine and an electron-deficient pyrazine ring—dictates a unique safety and stability profile. Unlike simple anilines, this compound exhibits significant basicity (
for the benzylamine nitrogen), rendering it highly susceptible to atmospheric carbon dioxide absorption (carbamate formation) and oxidative degradation.[2]
This document serves as a field manual for researchers, detailing self-validating protocols for storage, handling, and purification to ensure both personnel safety and compound integrity.
Part 1: Physicochemical & Hazard Profile[3]
Chemical Identity & Properties
Understanding the physical constants is prerequisite to designing extraction and purification workflows.
Property
Data
Technical Implication
Molecular Formula
Nitrogen-rich core; potential for multiple protonation states.[1][2][3]
Molecular Weight
185.23 g/mol
Low MW fragment; high atom economy in synthesis.
Physical State
Solid (Off-white to Yellow)
Color change to dark orange/brown indicates oxidation.[2]
Basicity ()
~9.2 (Aliphatic amine)
Critical: Protonates in weak acid (pH < 7).[2][3] Forms salts easily.[3]
Pyrazine
~0.6 (Heterocycle)
Pyrazine nitrogen is weakly basic; requires strong acid to protonate.[2][3]
Solubility
DMSO, MeOH, DCM (moderate)
Lipophilic enough for organic extraction at pH > 10.[2]
LogP
~1.1
Moderate lipophilicity; suitable for reverse-phase chromatography.[3]
Hazard Identification (GHS Classification)
Based on structural alerts (primary amine, benzylic position) and available safety data:
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3] High pH on moist skin leads to saponification of lipids.
Serious Eye Damage/Irritation (Category 1/2A):Critical Hazard. Primary amines can cause irreversible corneal opacity.[3] The basicity allows rapid penetration of the ocular surface.
STOT-SE (Category 3): May cause respiratory irritation if dust is inhaled.[2]
Part 2: Storage & Stability (The "Carbamate" Threat)[1][2][3]
The Mechanism of Degradation:
The most common failure mode in handling (4-(Pyrazin-2-yl)phenyl)methanamine is not oxidation, but carbonylation .[1][2][3] Primary amines react reversibly with atmospheric
to form carbamic acid, which stabilizes as a carbamate salt (solid crust formation).[2]
[1][2][3]
Protocol 1: Storage Integrity Check
Atmosphere: Store strictly under Argon or Nitrogen.[3]
Temperature: 2–8°C. Cold storage reduces the kinetic rate of oxidation and
uptake.
Visual Validation: If the solid has formed a hard "crust" or turned sticky, it has likely formed a carbamate or absorbed moisture.
Remediation:[3][4] Dissolve in DCM, wash with 1M NaOH (to decompose carbamate back to free amine), dry over
Eyes: Chemical splash goggles are mandatory .[3] Safety glasses are insufficient due to the corrosive nature of the amine vapor/dust.
Respiratory: Handle only in a functioning chemical fume hood. If weighing >500 mg outside a hood, use a P95/P100 particulate respirator.
Gloves: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.[2]
Solubilization & Reaction Setup
When using this compound as a nucleophile (e.g., amide coupling,
):
Solvent Choice: Avoid acetone or ethyl acetate if the reaction involves heating or Lewis acids, as primary amines can condense with ketones (imine formation) or attack esters (aminolysis).[2]
Preferred Solvents: DCM, THF, DMF, DMSO.
Base Scavengers: Although the compound is basic, adding a tertiary amine (DIPEA or TEA) is standard to neutralize H-X byproducts during coupling, preserving the nucleophilicity of the benzylamine.
Part 4: Synthesis & Purification Workflows
The amphoteric nature of (4-(Pyrazin-2-yl)phenyl)methanamine allows for a highly specific "Catch and Release" purification strategy that avoids column chromatography.[1][2][3]
Protocol: Acid-Base "Catch and Release"
This method separates the amine from non-basic impurities (starting materials, neutral byproducts).[2][3]
Dissolution: Dissolve crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).
Acid Wash (The "Catch"): Extract the organic layer with 1M HCl (aq) .
Chemistry: The amine protonates (
) and moves to the aqueous layer.[2] Neutral impurities stay in the organic layer.
Pyrazine Note:[3][4][5][6][7][8][9] The pyrazine ring will not protonate significantly at pH 1, ensuring the molecule behaves as a mono-cation.
Separation: Discard the organic layer (contains impurities).
Basification (The "Release"): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
Observation: The solution will turn cloudy as the free amine precipitates/oils out.
Extraction: Extract the now-basic aqueous layer 3x with DCM.[3]
Drying: Dry combined organics over
and concentrate.
Protocol: Chromatography (If required)
If acid-base extraction is insufficient, silica chromatography is possible but requires modification to prevent "streaking" (amine sticking to acidic silanols).[1][2][3]
Computational Characterization and Optimization of the (4-(Pyrazin-2-yl)phenyl)methanamine Scaffold
Executive Summary The (4-(Pyrazin-2-yl)phenyl)methanamine scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD). It combines a polar, hydrogen-bond-accepting heteroaromatic ring (pyrazine)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The (4-(Pyrazin-2-yl)phenyl)methanamine scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD). It combines a polar, hydrogen-bond-accepting heteroaromatic ring (pyrazine) with a hydrophobic spacer (phenyl) and a flexible, ionizable growth vector (methanamine). This architecture is particularly relevant for kinase inhibitors (where pyrazine acts as a hinge binder) and GPCR ligands .
However, accurate modeling of this scaffold presents specific challenges:
Biaryl Torsion: The rotational barrier between the pyrazine and phenyl rings determines the entropic penalty of binding.
Basicity: The pKa difference between the pyrazine nitrogens (~0.6) and the methanamine (~9.3) dictates protonation states in the binding pocket.
Force Field Accuracy: Generic force fields (GAFF2, OPLS3e) often miscalculate the biaryl torsional energy profile, requiring QM-derived parameterization.
This guide provides a validated, step-by-step computational protocol to characterize, parameterize, and dock this scaffold with high fidelity.
Part 1: Quantum Mechanical Profiling (The Electronic Ground Truth)
Before initiating high-throughput screening or dynamics, one must establish the "electronic truth" of the molecule using Density Functional Theory (DFT).
Conformational Analysis (The Biaryl Twist)
The dihedral angle between the pyrazine and phenyl rings is not planar due to steric clash between ortho-hydrogens. Accurate prediction of this angle is critical for evaluating binding affinity.
Causality: Standard DFT functionals (e.g., B3LYP) often underestimate non-covalent interactions. You must use dispersion corrections to account for weak intramolecular pi-stacking or steric repulsion forces.
Protocol:
Software: Gaussian 16 / ORCA 5.0.
Method: wB97X-D or B3LYP-D3(BJ) (Grimme’s dispersion).
Basis Set: 6-311++G(d,p) (Triple-zeta is required to model the lone pair electron density on pyrazine nitrogens accurately).
Workflow: Perform a relaxed potential energy surface (PES) scan of the C-C-C-N dihedral angle from 0° to 180° in 10° increments.
pKa Prediction and Protonation States
The methanamine tail is a primary amine. In physiological conditions (pH 7.4), it is predominantly protonated (
), while the pyrazine remains neutral.
Self-Validating Protocol (Isodesmic Reaction):
Do not rely on absolute free energy calculations (
), which are error-prone. Use an isodesmic scheme relative to a reference base (Benzylamine, experimental pKa = 9.33).
Data Presentation:
Moiety
Exp. pKa (Ref)
Calc. pKa (B3LYP/CPCM)
Dominant State (pH 7.4)
Pyrazine N
0.65 (Pyrazine)
0.8 ± 0.2
Neutral
Methanamine
9.33 (Benzylamine)
9.1 ± 0.3
Cationic ()
Part 2: Molecular Dynamics & Force Field Parameterization
Generic force fields often fail to capture the specific conjugation effects of biaryl systems. To run accurate MD simulations (e.g., for solubility prediction or residence time estimation), you must parameterize the torsion.
The "Paramfit" Workflow
We utilize a hybrid approach: QM data drives the MM parameters.
Step-by-Step Methodology:
QM Reference: Take the PES scan data from Section 1.1.
MM Baseline: Generate topology using GAFF2 (General Amber Force Field).
Comparison: Calculate the MM energy for the same conformers.
Fitting: Use a genetic algorithm (e.g., Amber's paramfit) to adjust the dihedral force constants (
) until the MM curve overlaps the QM curve (RMSE < 0.5 kcal/mol).
Visualization of the Parameterization Pipeline
The following diagram illustrates the logic flow for ensuring force field accuracy.
Figure 1: Iterative workflow for parameterizing the biaryl torsion of the scaffold to ensure MD accuracy.
Part 3: Structure-Based Design (Docking & SAR)
The (4-(Pyrazin-2-yl)phenyl)methanamine scaffold is a versatile starting point. The pyrazine ring is an excellent hinge binder in kinases, while the methanamine extends into the solvent-exposed region or the ribose pocket.
Interaction Mapping
Pyrazine N4: Acts as a Hydrogen Bond Acceptor (HBA). In kinases (e.g., CDK2, p38), this interacts with the backbone NH of the hinge residue.
Methanamine (
): Acts as a charge center. It can form salt bridges with conserved Asp/Glu residues (e.g., the catalytic lysine or DFG-aspartate).
Docking Protocol (Glide/AutoDock Vina)
To screen derivatives of this scaffold, follow this rigid-receptor/flexible-ligand protocol:
Grid Generation: Center the grid on the hinge region of the target kinase.
Constraint Setup:
Mandatory: H-bond constraint on the Pyrazine Nitrogen.
Optional: Positional constraint on the phenyl ring (to enforce pi-stacking with the gatekeeper residue).
Ligand Preparation: Generate 3D conformers ensuring the biaryl twist is allowed to relax (do not force planarity). Maintain the amine as protonated (+1).
Fragment Growing Logic
The methanamine nitrogen is the "growth vector." The diagram below shows how to computationally elaborate this scaffold.
Figure 2: Strategic elaboration of the methanamine tail. The basic amine serves as a nucleophile for diverse chemical libraries.
Part 4: ADMET & Physicochemical Properties[1][2]
For a drug candidate, potency is useless without bioavailability. The pyrazine ring lowers lipophilicity compared to a biphenyl system, improving solubility.
Predicted Properties (Consensus Modeling):
Property
Value
Interpretation
MW
185.23 Da
Fragment-like (Rule of 3 compliant)
cLogP
0.8 - 1.2
Highly soluble; ideal for oral bioavailability
TPSA
~52 Ų
Good membrane permeability (BBB penetrant potential)
H-Bond Donors
2 (Amine)
Manageable
H-Bond Acceptors
3 (Pyrazine + Amine)
Good balance
Self-Validation Check:
If your calculated LogP > 2.0 for this specific fragment, your solvation model (e.g., implicit solvent dielectric constant) is likely incorrect. Pyrazines are significantly more polar than benzenes.
References
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
Harder, E., et al. (2016).[1] OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation. Link
Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science. Link
Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2. Link
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link
Application Note: (4-(Pyrazin-2-yl)phenyl)methanamine in Medicinal Chemistry
[1] Part 1: Introduction & Strategic Utility The Scaffold at a Glance (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6 for free base; 1956321-78-0 for 2HCl) is a high-value biaryl building block characterized by thr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Introduction & Strategic Utility
The Scaffold at a Glance
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6 for free base; 1956321-78-0 for 2HCl) is a high-value biaryl building block characterized by three distinct functional domains:
The Pyrazine Head: A nitrogen-rich, electron-deficient heteroaromatic ring (C4H4N2) that acts as a weak hydrogen bond acceptor (HBA) and a metabolic modulator.[1]
The Phenyl Linker: A 1,4-disubstituted aromatic spacer that provides a rigid, linear geometry (approx. 10–12 Å vector length when coupled).
The Methanamine Tail: A primary aliphatic amine (
carbon) serving as a versatile nucleophilic handle for diversification.
Medicinal Chemistry Rationale
In drug design, this scaffold is frequently employed to replace biphenyl or phenyl-pyridine moieties.[1] Its specific advantages include:
Lipophilicity Modulation (LogD): The pyrazine ring significantly lowers LogP compared to a benzene ring (Pyrazine
= -0.2 vs. Benzene = +1.96), improving aqueous solubility without introducing ionizable centers at physiological pH (Pyrazine conjugate acid pKa 0.6).[1]
Bioisosterism: It serves as a bioisostere for 4-phenylbenzylamine or 4-(pyridin-2-yl)benzylamine.[1] The pyrazine nitrogens can engage in specific water-mediated H-bonds within kinase hinge regions or GPCR binding pockets.[1]
Metabolic Stability: Unlike electron-rich aromatics prone to CYP450 oxidation, the electron-deficient pyrazine ring is generally resistant to oxidative metabolism, although
-oxidation is a potential, albeit slower, clearance pathway.[1]
Part 2: Chemical Properties & Handling[1]
Physicochemical Data
Property
Value
Implication for Synthesis
Molecular Weight
185.23 g/mol (Free Base)
Fragment-based drug discovery (FBDD) compliant (<300 MW).[1]
Amine pKa
~9.3 (Predicted)
Highly basic; exists as cation at pH 7.4. Requires base (DIPEA/TEA) for coupling.
Pyrazine pKa
~0.6
Non-basic at physiological pH; will not interfere with standard coupling, but can protonate in strong acid (HCl).
Pyrazine Ns are weak acceptors; useful for specific receptor interactions.[1]
Storage & Stability[1]
Form: Typically supplied as a hydrochloride salt (dihydrochloride) to prevent oxidative degradation of the amine (formation of carbamates with atmospheric CO2) or N-oxide formation on the pyrazine.[1]
Storage: Store at -20°C under desiccant. The free base is hygroscopic and should be used immediately after generation.
Part 3: Experimental Protocols
Protocol A: General Amide Coupling (Library Synthesis)
Objective: To couple the scaffold with a carboxylic acid (R-COOH) to generate a focused library of inhibitors.[1]
Activation: In a 4 mL vial, dissolve the carboxylic acid (0.1 mmol) in DMF (1 mL). Add HATU (42 mg, 0.11 mmol) and DIPEA (17 µL, 0.1 mmol).[1] Stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures the active ester forms before the amine is introduced.
Amine Addition: Add the scaffold salt (26 mg, 0.1 mmol) followed by the remaining DIPEA (44 µL, 0.25 mmol). Crucial: The extra base is required to neutralize the 2HCl salt.
Reaction: Cap the vial and stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW_Acid + 185.2 - 18.0).[1]
Workup (High Throughput): Dilute with DMSO (1 mL) and filter. Purify directly via preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).
QC: Verify purity >95% by UV (254 nm) and identity by MS.
Helsinn Healthcare SA. (2019). Fumarate salt of (R)-3-(1-(2,3-dichloro-4-(pyrazin-2-yl)phenyl)-2,2,2-trifluoroethyl)-1-methyl-1-(1-methylpiperidin-4-yl) urea, methods of preparation, and uses thereof. WO2019118298A1. Link
Miniyar, P. B., et al. (2023). Pyrazine Derivatives—Versatile Scaffold.[2][3] Semantic Scholar. Link
Life Chemicals. (2019).[4] Advanced Functionalized Pyrazines for Applications in Drug Discovery.[4]Link
Application Notes & Protocols: Leveraging (4-(Pyrazin-2-yl)phenyl)methanamine as a Versatile Scaffold in Modern Drug Discovery
Abstract The pyrazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a focal point for drug design.[3][4] This guide focuses on a specific, highly versatile building block: (4-(Pyrazin-2-yl)phenyl)methanamine . We will explore the rationale behind its use and provide detailed protocols for its application in the synthesis and screening of novel compound libraries, particularly targeting protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction to the (4-(Pyrazin-2-yl)phenyl)methanamine Scaffold
The structure of (4-(Pyrazin-2-yl)phenyl)methanamine presents a trifecta of desirable features for a medicinal chemistry starting point:
The Pyrazine Ring: An electron-deficient aromatic system whose two nitrogen atoms at the 1 and 4 positions are excellent hydrogen bond acceptors.[3][4] This feature is particularly crucial for designing inhibitors that target the hinge region of protein kinases.[3]
The Phenyl Spacer: A rigid linker that provides a well-defined spatial orientation for the other functional groups. It serves as a robust anchor that can be further substituted to probe structure-activity relationships (SAR).
The Primary Aminomethyl Group (-CH₂NH₂): A reactive and versatile functional handle. This primary amine is a strong nucleophile, making it an ideal point for chemical elaboration through well-established reactions like amide bond formation and reductive amination, enabling the rapid generation of diverse compound libraries.
The strategic combination of these three motifs makes (4-(Pyrazin-2-yl)phenyl)methanamine a high-potential starting material for developing novel therapeutics across various target classes.[5]
Physicochemical Properties
Property
Value
Significance in Drug Discovery
Molecular Formula
C₁₁H₁₁N₃
Low molecular weight provides ample room for modification without violating Lipinski's Rule of Five.
Molecular Weight
185.23 g/mol
An ideal starting point for fragment-based or lead generation campaigns.
Structure
Pyrazine-Phenyl-Methanamine
Combines a key pharmacophore (pyrazine) with a versatile reactive handle (amine).
Enables interaction with diverse biological targets and straightforward chemical derivatization.
Application in Protein Kinase Inhibitor Discovery
Protein kinases are a major class of drug targets, particularly in oncology. A common strategy for kinase inhibition involves designing small molecules that compete with ATP for binding in the enzyme's active site. The pyrazine core is exceptionally well-suited for this purpose. The nitrogen atoms can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[3] Several approved and experimental kinase inhibitors leverage this interaction.[1][6][7]
Hypothetical Target Pathway: VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase critical for angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth.[6] Inhibiting VEGFR-2 is a validated anti-cancer strategy. The (4-(Pyrazin-2-yl)phenyl)methanamine scaffold can serve as the foundation for potent VEGFR-2 inhibitors.
Caption: Workflow for parallel synthesis and purification of a pyrazine-based amide library.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to screen the synthesized library for inhibitory activity against VEGFR-2 kinase using a luminescence-based assay that measures ADP formation.
Rationale: The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity. A decrease in the luminescent signal in the presence of a compound indicates inhibition.
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
Low-volume white 384-well assay plates
Luminometer
Procedure:
Compound Plating: Serially dilute the compound library in kinase buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM). Add 5 µL of each concentration to the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
Enzyme Addition: Add 10 µL of VEGFR-2 enzyme solution (prepared in kinase buffer to a 2X final concentration) to each well, except the "no enzyme" control. Incubate for 10 minutes at room temperature.
Initiate Kinase Reaction: Add 10 µL of a substrate/ATP mixture (prepared in kinase buffer to a 2.5X final concentration) to all wells to start the reaction.
Incubation: Incubate the plate at 37°C for 60 minutes.
Stop Reaction & Detect ADP:
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
Read Plate: Incubate for 30 minutes at room temperature and then measure luminescence using a plate-reading luminometer.
Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Example Data and Initial SAR
Compound ID
R-Group (from Carboxylic Acid)
VEGFR-2 IC₅₀ (nM)
LIB-001
4-chlorophenyl
85
LIB-002
3,4-dimethoxyphenyl
250
LIB-003
pyridine-3-yl
45
LIB-004
cyclohexyl
>10,000
LIB-005
4-fluoro-3-(trifluoromethyl)phenyl
15
Initial Insights:
Aromatic and heteroaromatic R-groups are strongly preferred over aliphatic ones (compare LIB-001/003 vs. LIB-004).
Electron-withdrawing groups on the phenyl ring appear to enhance potency (compare LIB-001 and LIB-005 vs. LIB-002).
The pyridine nitrogen in LIB-003 may be forming an additional beneficial interaction, suggesting heteroaromatics are a promising avenue for further exploration.
Structure-Activity Relationship (SAR) Development
The initial screening results provide a clear path for optimization. The next steps involve an iterative cycle of design, synthesis, and testing to improve potency and selectivity.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) optimization.
Next Steps in SAR Exploration:
Explore the Phenyl Ring: Synthesize analogs of the most potent hits (e.g., LIB-005) with different substitution patterns on the terminal phenyl ring to map the binding pocket.
Modify the Core: Replace the central phenyl ring with other aromatic systems (e.g., pyridine, pyrimidine) to alter the vector and electronics of the scaffold.
Alter the Linker: While amides are effective, explore other linker chemistries such as sulfonamides or ureas, which present different hydrogen bonding patterns.
Conclusion
(4-(Pyrazin-2-yl)phenyl)methanamine is a commercially available and highly tractable starting material for drug discovery. Its inherent structural features make it an ideal scaffold for building libraries targeting diverse protein families, most notably protein kinases. The straightforward derivatization of its primary amine group allows for rapid and systematic exploration of structure-activity relationships. The protocols and rationale presented in this guide provide a solid foundation for researchers to incorporate this valuable building block into their discovery pipelines, accelerating the journey toward novel therapeutic agents.
References
Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
ACS Publications. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. [Link]
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
Elsevier. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. [Link]
ResearchGate. (2024). Structure and pharmacological activity of pyrazine. [Link]
PubMed. (2005). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. [Link]
National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
Green Stone. (2026). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]
analytical methods for (4-(Pyrazin-2-yl)phenyl)methanamine detection
Abstract (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 138332-48-2) is a critical pharmacophore intermediate, frequently utilized in the synthesis of ALK and ROS1 kinase inhibitors (e.g., Alectinib analogs).[1][2][3][4] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 138332-48-2) is a critical pharmacophore intermediate, frequently utilized in the synthesis of ALK and ROS1 kinase inhibitors (e.g., Alectinib analogs).[1][2][3][4] Its structure—comprising a basic primary amine, a phenyl linker, and an electron-deficient pyrazine ring—presents unique analytical challenges, specifically peak tailing due to silanol interactions and pH-dependent solubility .[1][2][4]
This Application Note provides a validated, high-fidelity protocol for the detection, quantification, and purity profiling of this intermediate. We prioritize a High-pH Reversed-Phase HPLC approach to neutralize the amine moiety, ensuring superior peak symmetry compared to traditional acidic methods.
Part 1: Physicochemical Profile & Method Strategy
Successful analysis requires understanding the molecule's behavior in solution.[4]
Property
Value (Approx.)
Analytical Implication
pKa (Benzylamine)
9.2 – 9.5
Highly basic.[1][2][4] Will be protonated () at acidic pH, causing silanol drag (tailing).[4]
pKa (Pyrazine)
~0.6
Very weakly basic.[2][4] Remains neutral in most HPLC conditions.[2][4]
LogP
~1.2 – 1.5
Moderately polar.[2][4] Requires low organic start (5-10% B) to retain on C18.[1][2][4]
UV Max
270 nm, 310 nm
Pyrazine ring provides distinct UV absorption; 270 nm is optimal for sensitivity.[4]
The "Dual-Mode" Strategy
For Purity (UV): Use High pH (pH 10) .[2][4] At this pH, the benzylamine is deprotonated (neutral), eliminating ionic interaction with the stationary phase and sharpening the peak.
For ID (MS): Use Acidic pH (pH 2.5) .[2][4] The amine is fully protonated, maximizing ionization efficiency for ESI+ MS detection.[4]
Part 2: Primary Protocol – High-pH RP-HPLC (Purity & Assay)
Cone Voltage: 30 V (Adjust to prevent in-source fragmentation of the benzyl-amine bond).
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage (Synthesis vs. Final QC).
Figure 1: Analytical Decision Matrix distinguishing between High-pH methods for peak symmetry and Acidic methods for MS sensitivity.
Part 5: Validation Parameters (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during method transfer.
Parameter
Acceptance Criteria
Scientific Rationale
System Suitability
Tailing Factor () ≤ 1.5
Ensures the amine is not interacting with silanols.[1][2][4]
Precision
RSD ≤ 2.0% (n=6 injections)
Verifies injector accuracy and pump stability.
Linearity
> 0.999 (Range: 10–150 µg/mL)
Confirms detector response is proportional to concentration.[2][4]
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
Critical for detecting trace unreacted starting materials.
Specificity
Resolution () > 2.0
Must separate from 4-bromobenzylamine (precursor) and Pyrazine (degradation).
Part 6: Troubleshooting & Impurity Profiling
Common Issue: "Ghost Peaks" or Carryover
Cause: The primary amine adsorbs to the injector needle or valve rotor seals.[4]
Solution: Use a needle wash with 10% Formic Acid in Methanol .[2][4] The acid protonates the amine, making it highly soluble in methanol for removal.[4]
Impurity Markers
When analyzing synthesis crude, look for:
Starting Material: 4-Bromobenzylamine (Retains longer on C18 due to Br lipophilicity).[2][4]
Coupling Byproduct: Pyrazine-dimer (if using boronic acids).
Oxidation: N-Oxide derivatives (M+16 peak in MS).
References
International Conference on Harmonisation (ICH). (2005).[2][4] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Waters Corporation. (2020).[2][4] Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. (Application Note detailing High pH benefits for amines).[2][4]
[Link]
McCalley, D. V. (2010).[2][4] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
[Link][4]
Application Note: High-Throughput Screening of Pyrazine-Based Libraries
Leveraging (4-(Pyrazin-2-yl)phenyl)methanamine as a Privileged Scaffold Executive Summary This Application Note details the protocol for utilizing (4-(Pyrazin-2-yl)phenyl)methanamine (CAS 885468-58-6) as a core scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Leveraging (4-(Pyrazin-2-yl)phenyl)methanamine as a Privileged Scaffold
Executive Summary
This Application Note details the protocol for utilizing (4-(Pyrazin-2-yl)phenyl)methanamine (CAS 885468-58-6) as a core scaffold in High-Throughput Screening (HTS) campaigns.[1] Unlike standard screening of random libraries, this guide focuses on a Fragment-Based Drug Discovery (FBDD) and Focused Library approach.
The pyrazine-phenyl-methanamine motif represents a "privileged structure" in medicinal chemistry, particularly for Kinase and GPCR targets.[1] The pyrazine ring often serves as a hydrogen bond acceptor for hinge regions in kinases, while the biaryl system provides rigid spatial orientation. The primary amine functionality allows for rapid, high-fidelity parallel synthesis (amide coupling or reductive amination) to generate diverse libraries for HTS.
Key Applications:
Kinase Inhibitor Discovery: Targeting CSNK2A, PIM3, and VEGFR pathways.
Fragment-Based Screening: X-ray crystallographic or NMR-based screening of the amine as a low-molecular-weight binder.[1]
Parallel Medicinal Chemistry: Rapid generation of SAR (Structure-Activity Relationship) data.[1]
Scientific Rationale & Mechanism
2.1 The "Privileged" Scaffold
The utility of (4-(Pyrazin-2-yl)phenyl)methanamine lies in its structural duality:
The Anchor (Pyrazine-Phenyl): The pyrazine nitrogen atoms are weak bases (
) but excellent hydrogen bond acceptors. In kinase active sites, these nitrogens often interact with the backbone NH of the "hinge" region (e.g., Valine or Leucine residues). The phenyl ring provides hydrophobic stacking interactions.
The Handle (Methanamine): The
group acts as a vector for growing the molecule into the "solvent-exposed" region of a protein pocket. This allows researchers to attach diversity elements (R-groups) that confer specificity and improve physicochemical properties (LogP, solubility).[1]
2.2 Screening Strategy: "Library-from-Scaffold"
Instead of screening the single amine molecule (which would likely have weak
affinity), the standard industry workflow involves High-Throughput Parallel Synthesis .[1] We utilize the amine to create a 96- or 384-member library, which is then subjected to the HTS assay.[1]
Experimental Workflow Visualization
The following diagram illustrates the end-to-end workflow, from scaffold derivatization to hit validation.
Caption: Workflow for generating and screening a library based on the pyrazine-phenyl-methanamine scaffold.
Protocol 1: High-Throughput Library Synthesis
Objective: To generate a 96-member amide library using (4-(Pyrazin-2-yl)phenyl)methanamine and a diverse set of carboxylic acids.
Reagents:
Scaffold: (4-(Pyrazin-2-yl)phenyl)methanamine (0.1 M in DMF).[1]
Diversity Reagents: 96 unique Carboxylic Acids (0.1 M in DMF).
Arraying Acids: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 100 µL of each carboxylic acid (10 µmol) into the 96-well plate.
Activation: Add 100 µL of HATU solution (10 µmol) and 100 µL of DIPEA solution (20 µmol) to each well. Shake at 300 rpm for 10 minutes to form the activated ester.
Scaffold Addition: Add 100 µL of the (4-(Pyrazin-2-yl)phenyl)methanamine solution (10 µmol) to all wells.
Note: The amine is the constant; the acids are the variables.
Reaction: Seal the plate and shake at room temperature for 16 hours.
Workup (Solid Phase Extraction - SPE):
Use a 96-well SCX (Strong Cation Exchange) plate.[1]
Load reaction mixture. Wash with MeOH (removes acids/HATU byproducts).
Elute product with 2M
in MeOH.
Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac). Re-suspend in DMSO to a final concentration of 10 mM for screening.
Quality Control Criteria:
Randomly select 8 wells (1 per row) for LC-MS analysis.[1]
Pass Criteria: >85% purity by UV (254 nm) and correct mass
.
Protocol 2: HTS Kinase Assay (Case Study: CSNK2A)
Context: The pyrazine scaffold is a known chemotype for Casein Kinase 2 (CSNK2A) inhibition [1]. This protocol validates the library against this target.
Assay Principle:ADP-Glo™ (Promega) . The assay quantifies the ADP produced during the kinase reaction. ADP is converted to ATP, which is then converted to light by luciferase. Luminescence is proportional to kinase activity.
Materials:
Enzyme: Recombinant CSNK2A (0.2 ng/µL).
Substrate: Casein protein (0.1 mg/mL).
ATP: Ultra-pure ATP (10 µM).
Library: The 96-well DMSO plate generated in Protocol 1.
Step-by-Step Procedure:
Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of library compounds (10 mM) into a white 384-well low-volume assay plate.
Final Screening Concentration: 10 µM (assuming 20 µL final volume).
Threshold for selecting compounds for follow-up.[1]
6.2 Structural Interpretation (SAR)
If the scaffold works, you should observe a "cluster" of hits.
Scenario A (Hits with bulky R-groups): Suggests the methanamine handle points towards a large solvent pocket.[1]
Scenario B (Hits with polar R-groups): Suggests specific electrostatic interactions at the pocket entrance.
Scenario C (No hits): The pyrazine core may not bind this specific kinase, or the methanamine linker length is suboptimal.
References
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.
Source: National Institutes of Health (PMC) / PubMed.
Context: Establishes the pyrazine scaffold as a potent CSNK2A inhibitor and discusses structure-activity relationships relevant to pyrazine substitution.
URL:[Link]
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
Source: Beilstein Journal of Organic Chemistry.
Context: details the synthetic utility of amine-substituted pyrazine scaffolds in library generation for biological screening.
URL:[Link][1]
Fragment-based drug discovery for disorders of the central nervous system.
Source: Frontiers in Neuroscience.
Context: Discusses the methodology of using small fragment libraries (like pyrazine amines) to probe CNS targets.
URL:[Link]
Application Notes & Protocols for (4-(Pyrazin-2-yl)phenyl)methanamine in Materials Science
Introduction: The Emerging Role of Pyrazine-Based Linkers in Functional Materials The pyrazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, is a versatile building block in both medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emerging Role of Pyrazine-Based Linkers in Functional Materials
The pyrazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, is a versatile building block in both medicinal chemistry and materials science.[1][2] Its electron-deficient nature and ability to engage in various chemical interactions make it an attractive component for creating advanced functional materials.[2] In the realm of materials science, pyrazine derivatives are of high interest for developing light-responsive materials, low-bandgap π-conjugated polymers for photovoltaic devices, and coordination polymers with unique magnetic and electronic properties.[2]
(4-(Pyrazin-2-yl)phenyl)methanamine, the subject of this guide, is a bifunctional organic molecule featuring a pyrazine ring for coordination and a benzylamine group that can act as a secondary building unit or a point of further functionalization. This unique combination of functionalities makes it a promising candidate for the design and synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and other hybrid materials. These materials have potential applications in gas storage, separation, catalysis, and sensing.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving (4-(Pyrazin-2-yl)phenyl)methanamine in materials science.
PART 1: Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine
Proposed Synthetic Pathway
A feasible approach involves a Suzuki coupling between a protected aminomethylphenylboronic acid derivative and a halopyrazine, followed by deprotection.
Diagram 1: Proposed Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine
Caption: A two-step synthetic route to the target compound.
Experimental Protocol: Synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine
Step 1: Suzuki Coupling to form tert-butyl (4-(pyrazin-2-yl)benzyl)carbamate
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloropyrazine (1.0 eq), 4-((tert-butoxycarbonylamino)methyl)phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous toluene (10 mL/mmol of 2-chloropyrazine) and ethanol (2 mL/mmol of 2-chloropyrazine) via syringe.
Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired intermediate.
Step 2: Deprotection to yield (4-(Pyrazin-2-yl)phenyl)methanamine
Dissolve the purified tert-butyl (4-(pyrazin-2-yl)benzyl)carbamate in anhydrous dichloromethane (10 mL/mmol).
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-(Pyrazin-2-yl)phenyl)methanamine.
PART 2: Application in the Synthesis of a 1D Coordination Polymer
The synthesized (4-(Pyrazin-2-yl)phenyl)methanamine can serve as a versatile ligand for the construction of coordination polymers. The pyrazine nitrogen atoms can coordinate to metal centers, while the aminomethyl group can participate in hydrogen bonding to create extended supramolecular structures.
Protocol: Synthesis of a [Cu(II)-(4-(Pyrazin-2-yl)phenyl)methanamine] 1D Chain
This protocol describes a general method for synthesizing a one-dimensional coordination polymer using copper(II) as the metal node.
Materials:
Reagent
Supplier
Purity
(4-(Pyrazin-2-yl)phenyl)methanamine
Synthesized
>95%
Copper(II) Nitrate Trihydrate
J.T. Baker
99.5%
Methanol (ACS Grade)
VWR Chemicals
≥99.8%
Diethyl Ether (anhydrous)
Fisher Scientific
≥99%
Procedure:
In a 20 mL glass vial, dissolve (4-(Pyrazin-2-yl)phenyl)methanamine (0.1 mmol) in 5 mL of methanol.
In a separate vial, dissolve copper(II) nitrate trihydrate (0.05 mmol) in 5 mL of methanol.
Slowly add the copper(II) nitrate solution to the ligand solution while stirring.
Cap the vial and allow the solution to stand at room temperature.
Slow evaporation of the solvent over several days should yield crystalline material.
Alternatively, for faster crystallization, carefully layer anhydrous diethyl ether on top of the methanolic solution.
Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and air dry.
Diagram 2: Formation of a 1D Coordination Polymer
Caption: Schematic of metal-ligand self-assembly into a 1D chain.
PART 3: Characterization of the Synthesized Materials
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and the resulting coordination polymer.
Characterization Techniques and Expected Results
Technique
Sample
Purpose
Expected Observations
¹H and ¹³C NMR Spectroscopy
Ligand
Structural elucidation and purity assessment.
Resonances corresponding to the pyrazine, phenyl, and aminomethyl protons and carbons with appropriate integrations and splitting patterns.
Mass Spectrometry (MS)
Ligand
Confirmation of molecular weight.
A molecular ion peak corresponding to the calculated mass of (4-(Pyrazin-2-yl)phenyl)methanamine.
Fourier-Transform Infrared (FTIR) Spectroscopy
Ligand & Polymer
Identification of functional groups and confirmation of coordination.[6]
For the ligand, characteristic N-H and C-H stretching vibrations. For the polymer, shifts in the pyrazine ring vibrations upon coordination to the metal center.[6]
Single-Crystal X-ray Diffraction (SC-XRD)
Polymer Crystals
Determination of the crystal structure and coordination environment.[7]
Provides precise bond lengths, angles, and the overall 3D packing, confirming the 1D chain structure and intermolecular interactions.
The experimental pattern should match the simulated pattern from the single-crystal data, indicating a pure, crystalline bulk sample.
Thermogravimetric Analysis (TGA)
Polymer
Evaluation of thermal stability and solvent content.[6]
A weight loss step corresponding to the loss of solvent molecules, followed by decomposition of the organic ligand at higher temperatures.
PART 4: Potential Applications in Materials Science
The unique structural features of materials derived from (4-(Pyrazin-2-yl)phenyl)methanamine open up possibilities for a range of applications.
Gas Adsorption and Separation: The porous nature of MOFs and some coordination polymers makes them suitable for the selective adsorption of gases like CO₂, H₂, and hydrocarbons. The nitrogen atoms in the pyrazine ring can act as preferential binding sites.[3]
Luminescent Sensing: Pyrazine-containing materials can exhibit luminescence, which may be quenched or enhanced upon interaction with specific analytes. This property can be exploited for the development of chemical sensors.[7]
Heterogeneous Catalysis: The metal centers within the coordination polymer can act as catalytic sites. The defined porous structure can lead to size- and shape-selective catalysis.
Drug Delivery: The biocompatibility of some pyrazine derivatives suggests that MOFs constructed from this ligand could be explored as carriers for targeted drug delivery.[2]
Diagram 3: Workflow for Materials Application Testing
Caption: A logical workflow from synthesis to application testing.
Conclusion and Future Outlook
(4-(Pyrazin-2-yl)phenyl)methanamine represents a promising, yet underexplored, building block for the rational design of functional materials. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to synthesize and investigate this compound and its coordination chemistry. The potential to create novel materials with tailored properties for applications in gas separation, sensing, and catalysis warrants further investigation into this and related pyrazine-based linkers. As the field of materials science continues to advance, the exploration of such versatile organic ligands will be crucial for the development of next-generation technologies.
References
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Chylewska, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(59), 54683-54694. [Link]
Gubio, N. A., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3593. [Link]
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Saeed, A., et al. (2021). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 11(1), 1-15. [Link]
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Li, Y., et al. (2025). Pyrazine functionalized large-pore metal-organic framework for efficient separation of acetylene/carbon dioxide and ethane/ethylene. Journal of Colloid and Interface Science, 703(Pt 1), 139131. [Link]
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ResearchGate. (n.d.). 66582 PDFs | Review articles in METAL ORGANIC FRAMEWORKS. Retrieved February 19, 2026, from [Link]
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Wang, Y., et al. (2021). Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing of Carcinoids Biomarkers. ACS Applied Materials & Interfaces, 13(5), 6421-6429. [Link]
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Gulea, M., & Decroix, B. (2013). Transition metal-catalyzed functionalization of pyrazines. Chemical Society Reviews, 42(18), 7637-7655. [Link]
Application Note: Characterization of (4-(Pyrazin-2-yl)phenyl)methanamine in Cell-Based Assays for Oncology Drug Discovery
Introduction The pyrazine moiety is a critical pharmacophore found in numerous biologically active compounds, including several approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to form k...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrazine moiety is a critical pharmacophore found in numerous biologically active compounds, including several approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds have made it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[4][5] This application note describes a series of detailed protocols for the cellular characterization of a novel pyrazine-containing compound, (4-(Pyrazin-2-yl)phenyl)methanamine, as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6]
Cell-based assays are indispensable tools in drug discovery, providing a biologically relevant context to evaluate a compound's potency, mechanism of action, and potential therapeutic efficacy.[7][8][9] Unlike biochemical assays, cellular assays preserve the complex interplay of signaling networks and cellular components, offering crucial insights before advancing to more complex models.[9] This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the anti-cancer potential of (4-(Pyrazin-2-yl)phenyl)methanamine using a suite of robust and validated cell-based methodologies.[10][11]
Hypothesized Mechanism of Action
We hypothesize that (4-(Pyrazin-2-yl)phenyl)methanamine acts as an inhibitor of a key kinase within the PI3K/Akt/mTOR pathway. This pathway is a central node in cellular signaling, and its aberrant activation is a hallmark of many cancers. By targeting a kinase in this cascade, the compound is expected to induce cancer cell death and inhibit tumor growth. The following protocols are designed to systematically test this hypothesis.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of (4-(Pyrazin-2-yl)phenyl)methanamine on PI3K.
Experimental Protocols
The following protocols outline a tiered approach to characterizing the cellular activity of (4-(Pyrazin-2-yl)phenyl)methanamine.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the compound's effect on cancer cell viability. A dose-response study will be conducted to calculate the half-maximal inhibitory concentration (IC50).
This assay quantitatively measures ATP, an indicator of metabolically active cells.[12]
Cell Seeding:
Select a cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG).
Trypsinize and count the cells.
Seed 5,000 cells per well in a 96-well clear-bottom plate in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment:
Prepare a 10 mM stock solution of (4-(Pyrazin-2-yl)phenyl)methanamine in DMSO.
Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).
Add 1 µL of each compound concentration to the appropriate wells. Include a DMSO-only control.
Incubate for 72 hours at 37°C, 5% CO2.
Assay Procedure:
Equilibrate the plate and luminescent cell viability reagent to room temperature.
Add 100 µL of the reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to the DMSO control.
Plot the normalized data against the log of the compound concentration.
Calculate the IC50 value using a non-linear regression curve fit.
Compound
Cell Line
IC50 (µM)
(4-(Pyrazin-2-yl)phenyl)methanamine
MCF-7
1.2
(4-(Pyrazin-2-yl)phenyl)methanamine
U87-MG
2.5
Known PI3K Inhibitor
MCF-7
0.8
Target Engagement and Pathway Analysis
To validate that the compound affects the intended pathway, we will use Western blotting to measure the phosphorylation status of key downstream proteins.
Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Cell Lysis:
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat cells with (4-(Pyrazin-2-yl)phenyl)methanamine at 1x and 5x the IC50 concentration for 2-4 hours.
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantify protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Separate 20-30 µg of protein lysate on an 8-12% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, and a loading control like GAPDH).
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.
Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and S6K in compound-treated cells compared to the control.
Caption: A streamlined workflow for Western blot analysis.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed.
This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Cell Treatment and Staining:
Treat cells with (4-(Pyrazin-2-yl)phenyl)methanamine at 1x and 5x the IC50 for 24-48 hours.
Harvest both adherent and floating cells.
Wash cells with cold PBS.
Resuspend cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and Propidium Iodide.
Incubate for 15 minutes in the dark at room temperature.
Flow Cytometry:
Analyze the stained cells on a flow cytometer.
Use unstained and single-stained controls for compensation.
Acquire data for at least 10,000 events per sample.
Data Analysis:
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Treatment
% Live Cells
% Early Apoptotic
% Late Apoptotic/Necrotic
DMSO Control
95
3
2
Compound (1x IC50)
60
25
15
Compound (5x IC50)
20
50
30
Conclusion
The protocols detailed in this application note provide a robust framework for the initial cellular characterization of (4-(Pyrazin-2-yl)phenyl)methanamine as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, target pathway modulation, and the induction of apoptosis, researchers can gain critical insights into its mechanism of action and therapeutic potential. The successful execution of these assays will provide the necessary data to support further preclinical development.
References
Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. PubMed. Available at: [Link]
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]
News-Medical. (2024). The role of cell-based assays for drug discovery. Available at: [Link]
Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]
Crown Bioscience. (n.d.). Cell-based Assay Services. Available at: [Link]
GoodRx. (2024). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]
Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. PMC. Available at: [Link]
Baviskar, A. T., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. Available at: [Link]
Pharmaffiliates. (2026). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Available at: [Link]
Crown Bioscience. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Available at: [Link]
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
Ong, K. T., et al. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
Lo, T. S., et al. (2014). Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. PubMed. Available at: [Link]
Ong, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher (UNIPub). Available at: [Link]
Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Available at: [Link]
Semantic Scholar. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. Available at: [Link]
Taylor & Francis. (n.d.). Pyrazine – Knowledge and References. Available at: [Link]
ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available at: [Link]
Wang, C., et al. (2018). A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor. Frontiers in Pharmacology. Available at: [Link]
SBH Sciences. (n.d.). Cell Based Assay Services. Available at: [Link]
(4-(Pyrazin-2-yl)phenyl)methanamine for fluorescent probe development
Application Note: Development of Fluorescent Probes Using (4-(Pyrazin-2-yl)phenyl)methanamine Scaffolds Abstract This guide details the utilization of (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 1956321-78-0) as a versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Development of Fluorescent Probes Using (4-(Pyrazin-2-yl)phenyl)methanamine Scaffolds
Abstract
This guide details the utilization of (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 1956321-78-0) as a versatile building block for constructing "Turn-On" fluorescent probes. The pyrazine-phenyl motif serves as an electron-deficient acceptor unit and a metal-coordinating ligand, while the methanamine group provides a highly reactive primary amine handle for orthogonal conjugation. This protocol covers the design principles, synthesis of a model probe (Pyra-Naph-Zn), optical characterization, and biological validation for intracellular metal ion sensing (specifically Zn²⁺/Cu²⁺) and pH modulation.
Introduction: The Pyrazine-Phenyl Advantage
In fluorescent probe development, the 2-phenylpyrazine core is a "privileged scaffold" due to its ability to function as an electron acceptor in Donor-Acceptor (D-A) systems and its nitrogen-rich heterocycle which facilitates metal coordination.
However, the specific derivative (4-(Pyrazin-2-yl)phenyl)methanamine offers a distinct advantage: the methylene spacer (
) decouples the reactive amine from the aromatic -system. This ensures that conjugation reactions (e.g., amide coupling) do not drastically alter the electronic absorption of the core scaffold until the probe is fully assembled.
Key Applications:
Cation Sensing: The pyrazine nitrogen possesses a lone pair capable of coordinating transition metals (Zn²⁺, Cu²⁺), modulating Intramolecular Charge Transfer (ICT).
Lysosomal Targeting: The terminal amine (if converted to a tertiary amine) or the pyrazine itself can be protonated in acidic organelles, enabling pH sensing.
Bioconjugation: The primary amine allows facile attachment to carboxyl-functionalized fluorophores (BODIPY, Rhodamine, Naphthalimide).
Design Principles & Mechanism
To demonstrate the utility of this scaffold, we describe the construction of a Photoinduced Electron Transfer (PeT) probe.
Mechanism: In the unbound state, electron transfer from the pyrazine-phenyl moiety (donor) to the excited fluorophore (acceptor) quenches fluorescence (PeT ON). Upon metal binding to the pyrazine nitrogen, the oxidation potential increases, suppressing PeT and restoring fluorescence (PeT OFF
Fluorescence ON).
Figure 1: Logic gate mechanism for the pyrazine-based metal sensor. The pyrazine unit acts as a switchable quencher.
Criteria: Only Zn²⁺ (and potentially Cd²⁺) should trigger
. Cu²⁺ often quenches fluorescence due to paramagnetism (paramagnetic quenching).
Biological Application: Live Cell Imaging
Objective: Visualize endogenous Zinc pools in HeLa cells.
Protocol:
Culture: Grow HeLa cells in DMEM (+10% FBS) on confocal dishes.
Staining:
Wash cells 3x with PBS.
Incubate with Pyra-Naph (5 µM) for 30 min at 37°C.
Note: The pyrazine moiety is lipophilic enough to cross membranes; the methanamine linkage is stable.
Exogenous Control:
Treat cells with Pyrithione/Zn²⁺ (1:1 complex, 20 µM) for 10 min to saturate intracellular zinc.
Imaging:
Excitation: 405 nm or 440 nm laser.
Emission Collection: 500–550 nm (Green channel).
Troubleshooting:
High Background: Wash cells with PBS containing 100 µM EDTA to remove extracellular probe.
Lysosomal Trapping: If punctate staining is observed without Zn addition, the probe may be accumulating in acidic lysosomes due to protonation. Co-stain with LysoTracker Red to confirm.
References
Pyrazine-Based Sensors
Title: Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells.
General Conjugation Protocols:
Title: Bioconjugate Techniques (3rd Edition).
Source: Hermanson, G. T. (Academic Press).
Context: Standard protocols for amine-anhydride and amine-NHS coupling used in Section 4.2.
Application Note: In Vitro Profiling and Derivatization of (4-(Pyrazin-2-yl)phenyl)methanamine
Executive Summary (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) is a high-value "privileged scaffold" intermediate used primarily in the synthesis of kinase inhibitors (e.g., CK2, PIM3), GPCR modulators (Ghrelin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) is a high-value "privileged scaffold" intermediate used primarily in the synthesis of kinase inhibitors (e.g., CK2, PIM3), GPCR modulators (Ghrelin receptor), and HIV protease inhibitors.[1] Its structure combines a polar, hydrogen-bond-accepting pyrazine ring with a phenyl linker and a primary amine "handle" for rapid derivatization.[1]
This guide details the protocols for handling this compound, utilizing it in Fragment-Based Drug Discovery (FBDD) campaigns, and conducting baseline in vitro toxicity and stability assessments.[1]
Chemical Properties & Handling
Before initiating biological assays, researchers must account for the physicochemical properties that influence assay performance.[1]
Property
Value / Characteristic
Impact on In Vitro Assays
Molecular Weight
185.23 g/mol
Ideal for Fragment-Based Screening (Rule of 3 compliant).
Solubility
DMSO (>50 mM), Methanol, Dilute Acid
Prepare 10 mM stocks in 100% DMSO.[1] Avoid freeze-thaw cycles.
pKa (Calculated)
~9.4 (Benzylamine), ~0.6 (Pyrazine)
The amine is protonated at physiological pH (7.4).
UV Absorbance
~270-280 nm
Pyrazine ring allows UV detection but may interfere with some fluorescence assays near 300nm.
Stability
Hygroscopic; absorbs from air.
Store under inert gas ( or Argon) at -20°C.
Storage Protocol
Receipt: Upon arrival, verify the integrity of the seal. The compound often appears as a pale yellow to off-white solid.
Stock Preparation: Dissolve in anhydrous DMSO to a concentration of 10 mM or 50 mM.
Aliquoting: Aliquot into single-use amber vials to prevent hydration and oxidation.
Storage: Store at -20°C or -80°C. Stable for >12 months if kept dry.
Application I: Fragment-Based Screening (FBDD)
Because of its low molecular weight and specific binding features (pyrazine nitrogen acceptors), this compound is an excellent fragment probe for identifying binding pockets in kinases and oxidases.
Methodology: Surface Plasmon Resonance (SPR)
Objective: Determine if the scaffold binds to the target protein (e.g., Casein Kinase 2 - CK2) and measure binding kinetics (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
).
Protocol Steps:
Sensor Chip Preparation:
Immobilize the target protein (e.g., CK2
) onto a CM5 Series S sensor chip using standard Amine Coupling (EDC/NHS chemistry).
Target Density: Aim for high density (3000–5000 RU) because fragment binding signals are low.
Compound Preparation:
Dilute the 50 mM DMSO stock of (4-(Pyrazin-2-yl)phenyl)methanamine into the running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
Final DMSO concentration: Must match the running buffer exactly (typically 1% or 2%).
Concentration Series: Prepare a 2-fold dilution series ranging from 500
M down to 15 M.
Injection Cycle:
Flow Rate: High flow rate (30
L/min) to minimize mass transport effects.
Contact Time: 60 seconds.
Dissociation Time: 120 seconds.
Data Analysis:
Solvent correction is critical due to the high refractive index of DMSO.
Fit data to a 1:1 Langmuir binding model.
Note: If the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
is in the millimolar range, steady-state affinity analysis is preferred over kinetic fitting.
The primary amine is a "chemical handle." The most common workflow involves coupling this scaffold with a library of carboxylic acids to generate potential inhibitors.
Workflow Diagram: Scaffold Derivatization
The following diagram illustrates the logic flow from the raw scaffold to a bioactive library.
Caption: Workflow for converting the amine scaffold into a functionalized library for Structure-Activity Relationship (SAR) studies.
Protocol: High-Throughput Amide Coupling
Objective: Synthesize 96 analogs in parallel for SAR screening.
Reaction Setup (96-well plate format):
Well A1-H12: Add 10
mol of unique carboxylic acids (R-COOH).
Reagent Addition: Add 1.2 equivalents of HATU (dissolved in DMF) and 2.0 equivalents of DIPEA.
Scaffold Addition: Add 10
mol of (4-(Pyrazin-2-yl)phenyl)methanamine (dissolved in DMF).
Incubation: Shake at Room Temperature (RT) for 16 hours.
Workup:
Evaporate DMF using a Genevac or centrifugal evaporator.
Resuspend residue in DMSO (e.g., to 10 mM final concentration).[1]
Optional: Purify via SCX (Strong Cation Exchange) cartridges if high purity is required, though crude mixtures are often sufficient for primary screening.[1]
Before using the scaffold in cellular assays, it is crucial to verify that the core structure itself is not inherently cytotoxic at relevant concentrations.
Protocol: MTT Cell Viability Assay
Objective: Determine the
(Cytotoxic Concentration 50%) in HEK293 (kidney) and HepG2 (liver) cells.
Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5%
.
Treatment:
Prepare serial dilutions of the compound in culture medium (0.1
M to 100 M).
Include a DMSO vehicle control (0.5% max) and a positive control (e.g., Doxorubicin).[1]
Incubate cells with compound for 48 hours.
Detection:
Add MTT reagent (0.5 mg/mL final) and incubate for 3–4 hours.
Solubilize formazan crystals with DMSO.
Read Absorbance at 570 nm.
Interpretation:
Safe Range: If cell viability remains >90% at 10 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
M, the scaffold is considered non-toxic for typical kinase/GPCR inhibitor development.
Warning: Significant toxicity (<50% viability) at <10
M suggests the pyrazine-phenyl motif may be interfering with essential metabolic processes (e.g., mitochondrial function) or acting as a PAINS (Pan-Assay Interference Compound).
Mechanism of Action & Pathway Context
The (4-(Pyrazin-2-yl)phenyl)methanamine scaffold is frequently employed to target the CK2 Signaling Pathway . The diagram below details how derivatives of this scaffold intervene in cell survival signaling.
Caption: Mechanistic pathway showing how pyrazine-based inhibitors target CK2 to suppress pro-survival signaling (Akt/NF-κB) and induce apoptosis.[1]
Troubleshooting & FAQs
Q: The compound precipitates when added to the aqueous buffer. [1]
A: The pyrazine ring is lipophilic. Ensure the final DMSO concentration is at least 0.5-1.0%. Alternatively, lower the working concentration to <50 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
M.
Q: I see high background signal in my fluorescence assay.
A: Pyrazine derivatives can exhibit intrinsic fluorescence or quench other fluorophores. Run a "compound only" control (no enzyme/cells) to quantify and subtract this background.
Q: Can I use this for in vivo studies?
A: As a free amine, it is likely rapidly metabolized (MAO oxidation).[1] It must be derivatized (e.g., to an amide or urea) to improve metabolic stability before in vivo use.[1]
References
CK2 Inhibitor Discovery: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. (Explores the phenyl-pyrazine scaffold for kinase inhibition).[2]
Ghrelin Receptor Antagonists: Fumarate salt of (R)-3-(1-(2,3-dichloro-4-(pyrazin-2-yl)phenyl)-2,2,2-trifluoroethyl)-1-methyl-1-(1-methylpiperidin-4-yl) urea.[1][3] (Patent WO2019118298A1 describing the use of the pyrazin-2-yl-phenyl motif).[3]
Technical Guide: Optimization of Reaction Conditions for (4-(Pyrazin-2-yl)phenyl)methanamine
Introduction (4-(Pyrazin-2-yl)phenyl)methanamine is a critical biaryl scaffold frequently utilized in the design of kinase inhibitors (e.g., CSNK2A inhibitors) and G-protein coupled receptor (GPCR) modulators. The synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(4-(Pyrazin-2-yl)phenyl)methanamine is a critical biaryl scaffold frequently utilized in the design of kinase inhibitors (e.g., CSNK2A inhibitors) and G-protein coupled receptor (GPCR) modulators. The synthesis of this moiety presents specific chemoselective challenges:
Catalyst Poisoning: The pyrazine nitrogens are potent
-donors capable of coordinating to Palladium (Pd), thereby arresting catalytic cycles during cross-coupling.
Reduction Selectivity: In linear synthesis, reducing a nitrile or azide precursor without over-reducing the electron-deficient pyrazine ring requires precise condition control.
Amine Handling: The primary benzylic amine is prone to oxidative instability and carbamate formation upon atmospheric exposure.
This guide outlines two optimized synthetic routes—The Convergent Suzuki Protocol (Recommended) and The Linear Nitrile Reduction —along with purification strategies to ensure >98% purity.
Module 1: The Convergent Route (Suzuki-Miyaura Coupling)
Recommendation: High Fidelity
Mechanism: Pd(0)-catalyzed cross-coupling of 2-chloropyrazine and protected 4-aminomethylphenylboronic acid.
The Challenge: Catalyst Deactivation
Direct coupling using free amine-bearing boronic acids often fails because the primary amine competes with phosphine ligands for the Pd center. Furthermore, the pyrazine ring itself can act as a ligand.
Solution: Use N-Boc protection on the boronic acid partner to mask the amine and increase lipophilicity.
This method generates "Cobalt Boride" in situ, a mild reducing agent highly selective for nitriles over heteroaromatics.
Protocol:
Dissolution: Dissolve 4-(Pyrazin-2-yl)benzonitrile (1.0 equiv) and
(2.0 equiv) in Methanol. The solution will be deep purple/pink.
Reduction: Cool to 0°C. Add
(10.0 equiv) portion-wise.
Observation: Evolution of
gas and formation of a black precipitate (Cobalt Boride).[1]
Completion: Stir at RT for 2 hours.
Quench: Add 1M HCl carefully to destroy excess borohydride and dissolve the cobalt salts.
Workup: Basify with
to pH 10, extract with DCM.
Comparison of Reduction Methods:
Method
Selectivity (Nitrile vs Pyrazine)
Risk Profile
Recommendation
/
High
Low. Pyrazine ring remains intact.
Primary Choice
H₂ / Raney Ni
Low to Medium
High. Risk of piperazine formation.
Avoid unless strictly controlled.
LAH (Lithium Aluminum Hydride)
Medium
High. Difficult workup; messy side products.
Not Recommended.
Module 3: Purification & Storage
The "Amine Streak" Phenomenon
Free amines interact strongly with the acidic silanols on silica gel, causing broad peaks and yield loss.
Chromatography Solvent System:
Base Modifier: Add 1%
(aq) or 1-2% Triethylamine (Et3N) to the mobile phase.
Eluent: DCM : MeOH :
(95 : 4 : 1).
Salt Formation (Critical for Stability)
The free base is an oil or low-melting solid that absorbs
. Convert to the HCl salt for long-term storage.
Dissolve free amine in minimal dry Ethanol or Dioxane.
Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.
Filter the white precipitate and wash with
.
Purification Decision Tree
Figure 2: Workflow for the isolation and stabilization of the final amine product.
FAQ: Troubleshooting & Expert Insights
Q1: My reaction mixture turned black immediately after adding the catalyst. Is it ruined?A: Not necessarily. "Pd black" indicates nanoparticle formation. While it suggests some catalyst deactivation, the reaction may still proceed.[2] If conversion stalls, filter the mixture through Celite to remove the black precipitate and add a fresh portion of catalyst (preferably with a more robust ligand like XPhos).
Q2: Can I use the free amine boronic acid for the Suzuki coupling?A: It is highly discouraged . The free primary amine can chelate the Palladium, effectively poisoning it. If you must use it, you will need high catalyst loading (10 mol%) and a large excess of base, but yields will likely be <40%.
Q3: During the nitrile reduction with
, I see a lot of bubbling. Is this dangerous?A: The bubbling is Hydrogen gas (). This is normal but requires caution. Perform the addition of slowly at 0°C in a well-ventilated fume hood to prevent "boil-over" and hydrogen accumulation.
Q4: The product is turning yellow/brown upon standing on the bench.A: Benzylamines are prone to oxidation and carbamate formation (reaction with atmospheric
). The color change indicates decomposition. Action: Repurify via acid-base extraction and immediately convert to the HCl salt.
References
Suzuki-Miyaura Coupling Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
Pyrazine Synthesis via Suzuki: Goossen, L. J., et al. "Synthesis of Substituted Pyrazines from N-Allyl Malonamides." RSC Adv.2016 .[3][4] (See search result 1.12 context for substituted pyrazine protocols).
Selective Nitrile Reduction: Satoh, T.; Suzuki, S. "Cobalt Chloride-Sodium Borohydride as a Selective Reducing Agent for Nitriles."[1] Tetrahedron Lett.[5]1969 , 10, 4555–4558. Link
Amine Purification Techniques: Watson, L., et al. "Purification of Amines: Overcoming the Streaking Problem." J. Org.[5][6][7] Chem. Guidelines (General Laboratory Practice).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket ID: PUR-PYR-004
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting chromatography issues for (4-(Pyrazin-2-yl)phenyl)methanamine (Severe tailing, retention, and solubility issues).
Diagnostic & Triage
Welcome to the Technical Support Center. You are likely encountering difficulties purifying (4-(Pyrazin-2-yl)phenyl)methanamine . This molecule presents a classic "dual-personality" challenge in chromatography:
The Primary Amine (–CH₂NH₂): Highly basic (pKa ~9.0–9.5). It protonates easily, interacting strongly with acidic silanols on silica gel, causing severe peak tailing or irreversible adsorption (the "stuck" compound).
The Pyrazine Ring: A weak base (pKa ~0.6) and electron-deficient aromatic system. It adds polarity but also potential for metal chelation if palladium was used in synthesis (e.g., Suzuki coupling).
Troubleshooting Decision Tree
Use the following logic flow to determine the correct purification strategy for your specific situation.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on observed chromatographic failure modes.
Core Issues & Solutions
Ticket Item #1: "My compound is streaking or stuck on the silica column."
The Science:
Standard silica gel is acidic (pH ~5). The benzylamine nitrogen in your molecule accepts a proton from the silica surface (–SiOH + R-NH₂ → –SiO⁻ + R-NH₃⁺). This ionic bond is far stronger than the hydrogen bonding or dipole interactions used in normal phase chromatography, resulting in broad streaks or total retention [1].
The Solution: Competitive Inhibition (The "Magic Solvent")
You must flood the column with a stronger base to occupy the silanol sites, allowing your amine to pass through.
Protocol A: The Ammoniated DCM/MeOH System
Best for: Flash chromatography of crude reaction mixtures.
Preparation: Do not just add ammonia to the bottle. It is immiscible in pure DCM.
The Recipe: Create a stock solution of 10% 7N NH₃ in Methanol mixed into DCM .
Example Mobile Phase: 90% Dichloromethane (DCM) / 9% Methanol / 1% Ammonium Hydroxide (conc).
Easier Alternative: Use commercially available "7N Ammonia in Methanol" as your polar modifier.
Gradient:
Solvent A: DCM
Solvent B: 7N NH₃ in MeOH
Run: 0% B to 10-20% B. (Note: Do not exceed 20% MeOH in DCM on silica, or silica will dissolve/crack).[1]
Alternative Modifier:
If ammonia is unavailable, add 1% Triethylamine (TEA) to both Solvent A and Solvent B.[1]
Warning: TEA is harder to remove (high boiling point) and can form salts. Ammonia is volatile and leaves no residue.
Ticket Item #2: "I need higher purity (>98%) for biological testing."
The Science:
Normal phase chromatography often fails to separate closely related impurities (like the des-amino precursor). Reverse Phase (RP) HPLC is superior here, but pH control is critical. At neutral pH (pH 7), the amine is protonated (charged), leading to early elution and "fronting."
The Solution: pH Switching
You have two choices: suppress ionization (High pH) or pair the ion (Low pH).
Protocol B: High pH Reverse Phase (Recommended)
Best for: Final polishing and maximizing loading capacity.[1]
By raising the pH above the pKa of the amine (pH > 10), the molecule becomes neutral (uncharged). Neutral molecules interact better with the hydrophobic C18 chains, resulting in sharper peaks and higher loading capacity [2].
Parameter
Setting
Column
C18 Hybrid Particle (e.g., XBridge, Gemini NX) - Must be pH stable![1]
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10) in Water
Mobile Phase B
Acetonitrile (ACN)
Gradient
5% B to 60% B over 15-20 min
Detection
UV @ 254 nm (Pyrazine absorption)
Why this works: The ammonium bicarbonate buffer keeps the amine deprotonated.
Caution: Ensure your C18 column is rated for pH 10+. Standard silica-based C18 will dissolve.
Protocol C: Low pH Ion-Pairing (Alternative)
Best for: When high-pH columns are unavailable.[1]
Mobile Phase: Water + 0.1% Trifluoroacetic acid (TFA) / ACN + 0.1% TFA.
Mechanism: TFA protonates the amine (R-NH₃⁺) but forms a hydrophobic ion pair (R-NH₃⁺[1] ··· ⁻OOCCF₃), which retains well on C18.
Drawback: The product will be a TFA salt. This can be cytotoxic in biological assays. You must desalt it (free-base it) using a carbonate wash or ion-exchange resin [3].
Advanced Troubleshooting (FAQs)
Q: The compound is insoluble in DCM/Hexane. How do I load it?
A: Pyrazine derivatives often crystallize. Do not try to dissolve it in the starting mobile phase (non-polar).
Flash: Use Solid Loading . Dissolve the crude in MeOH/DCM, add Celite or loose silica (1:2 ratio), and rotovap to dryness. Load the resulting powder into a pre-column cartridge.
Prep-HPLC: Dissolve in DMSO or DMF. Inject small volumes to avoid "solvent breakthrough" (where the strong solvent carries the sample down the column).
Q: I see a shadow peak or "ghost" peak in the next run.
A: This is "Carryover." The basic amine adsorbed to the injector needle or column frit.
Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 100% B, hold, drop to 5%, repeat). Use a needle wash solution containing 10% MeOH/Water + 0.1% Formic Acid.
Q: My product turned blue/green on the column.
A: This indicates metal contamination (likely Copper or Palladium from synthesis) chelating with the pyrazine/amine [4].
Fix: Perform a Scavenger Resin treatment (e.g., SiliaMetS® Thiol) before chromatography.[1] Alternatively, wash the organic crude layer with aqueous EDTA or Sodium Diethyldithiocarbamate.
Data Summary: Modifier Effectiveness
Modifier System
Peak Shape
Resolution
Ease of Removal
Recommendation
None (Pure MeOH/DCM)
Very Poor (Streaking)
Low
High
Avoid
1% Triethylamine (TEA)
Good
Medium
Low (High BP, Salt formation)
Use if Ammonia unavailable
1% NH₄OH (Aqueous)
Excellent
High
High (Volatile)
Gold Standard
0.1% TFA (Reverse Phase)
Sharp
High
Medium (Salt form)
Good for analytical
10mM NH₄HCO₃ (High pH)
Excellent
High
High (Volatile buffer)
Best for Prep-LC
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: "Troubleshooting").
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH and temperature." Journal of Chromatography A, 1217(6), 858-880.
Biotage Application Notes. (2023). "Is there an easy way to purify organic amines?" Biotage Knowledge Base.
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.[1]
Technical Support Center: (4-(Pyrazin-2-yl)phenyl)methanamine
CAS: 885468-58-6 (Free Base) | Molecular Formula: C11H11N3 Introduction: The "Deceptive" Scaffold (4-(Pyrazin-2-yl)phenyl)methanamine is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors...
(4-(Pyrazin-2-yl)phenyl)methanamine is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the pyrazine ring mimics the adenine hinge-binding region of ATP.
However, this molecule presents a dual-reactivity paradox :
The Benzylic Amine: Highly nucleophilic and prone to "air-aging" (carbamate formation).
The Pyrazine Ring: Electron-deficient yet capable of specific metal coordination that poisons standard palladium catalysts.[1]
This guide addresses these specific failure modes with self-validating troubleshooting steps.
Module 1: Storage & Stability (The "Sticky Solid" Phenomenon)
User Issue:
"My white crystalline solid has turned into a yellow, sticky gum after two weeks of storage."
Root Cause Analysis:
This is a classic failure of the Benzylic Amine moiety.
Hygroscopicity & CO2 Scavenging: Primary benzylic amines are aggressive nucleophiles toward atmospheric CO2, forming carbamic acid salts (carbamates) upon exposure to air. This disrupts the crystal lattice, leading to deliquescence (turning into gum).
Oxidative Deamination: In the presence of light and air, the benzylic C-H bond is susceptible to oxidation, slowly generating the corresponding aldehyde (4-(pyrazin-2-yl)benzaldehyde) and ammonia.
Troubleshooting Protocol
Step
Action
Self-Validating Check (The "Truth" Test)
1
Diagnosis
Run 1H NMR (DMSO-d6): • Pure: Benzylic -CH2- appears as a sharp singlet/doublet at ~3.8-4.0 ppm.• Carbamate: Look for broadening of the -CH2- peak and a new broad -NH- signal >7.5 ppm.• Aldehyde (Oxidation): Look for a small singlet at ~10.0 ppm (-CHO).
2
Recovery
Dissolve the gum in DCM . Wash with 1M NaOH (to break carbamate). Dry organic layer (Na2SO4) and concentrate. Note: If aldehyde is present (>5%), recrystallization is required.
3
Prevention
Salt Formation: Convert the free base to the dihydrochloride salt immediately. The salt form is stable to air/CO2.Protocol: Dissolve amine in Et2O/DCM, add 4M HCl in dioxane dropwise. Filter the white precipitate.
Visualizing the Degradation Pathway
Figure 1: The degradation cycle of benzylic amines upon air exposure. The primary failure mode is CO2 absorption leading to carbamate formation.
"I am trying to couple this amine with an aryl halide using Buchwald-Hartwig conditions, but the reaction stalls at <20% conversion."
Root Cause Analysis:
The Pyrazine Nitrogen is the culprit.
While pyrazine is a weak base (pKa ~0.6), it is a soft ligand . In the presence of Palladium (a soft metal), the pyrazine nitrogens can competitively coordinate to the Pd center, displacing the phosphine ligand and creating a "dead" catalytic species. This is often mistaken for catalyst decomposition.
Optimization Matrix
Variable
Recommendation
Scientific Rationale
Ligand
XPhos or BrettPhos
These bulky, electron-rich biaryl ligands create a "protective shell" around the Pd, sterically preventing the pyrazine nitrogen from coordinating. Standard ligands like PPh3 or dppf will fail.
Base
Cs2CO3 or NaOtBu
Use a base strong enough to deprotonate the amine but avoid bases that can chelate Pd (like some amine bases in specific solvents).
Pre-catalyst
Pd(OAc)2 vs Pd2(dba)3
Avoid Pd(OAc)2 if possible; the acetate can bridge and facilitate pyrazine coordination. Use Pd2(dba)3 or precatalysts like XPhos Pd G3 .
Workflow: Rescuing a Stalled Reaction
Figure 2: Decision tree for troubleshooting Pd-catalyzed couplings involving pyrazine-containing amines.
Module 3: Purification & Analysis (The "Streaking" Issue)
User Issue:
"The compound streaks across the TLC plate and elutes as a broad band during column chromatography."
Root Cause Analysis:
The molecule possesses two basic sites: the primary amine and the pyrazine ring. These interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing reversible adsorption (tailing).
Purification Protocol
1. The Modifier Rule:
Never run a column with pure DCM/MeOH. You must neutralize the silica.
Standard: DCM : MeOH : NH4OH (aq) (90 : 9 : 1).
Why NH4OH? It is more polar than the amine and saturates the silica sites. Triethylamine (TEA) can be used, but NH4OH is easier to remove under vacuum.
2. The "Pre-Wash" Technique:
Before loading the sample, flush the silica column with the eluent containing the modifier. This "deactivates" the silica before your compound even touches it.
3. Alternative: Reverse Phase (C18)
If silica fails, switch to C18.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Note: The pyrazine ring makes the molecule sufficiently polar that it may elute early on C18. Start with 5% ACN.
References
BenchChem. Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (Discusses catalyst inhibition by pyrazine nitrogens).
Sartori, G., & Savage, D. W. (1983). Steric hindrance effects on the carbamate instability.[2] Industrial & Engineering Chemistry Fundamentals. (Foundational text on amine-CO2 reactivity).
Technical Support Center: Purification of (4-(Pyrazin-2-yl)phenyl)methanamine
Executive Summary You are likely encountering difficulties purifying (4-(Pyrazin-2-yl)phenyl)methanamine due to two competing chemical behaviors: The "Sticky" Amine: The primary benzylic amine ( ) interacts strongly with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering difficulties purifying (4-(Pyrazin-2-yl)phenyl)methanamine due to two competing chemical behaviors:
The "Sticky" Amine: The primary benzylic amine (
) interacts strongly with acidic silanols on silica gel, causing peak tailing and yield loss.
The "Metal Sponge" Pyrazine: The pyrazine ring nitrogen atoms are excellent ligands for transition metals (Palladium, Copper), making catalyst removal difficult after Suzuki couplings.
This guide moves beyond standard protocols to provide specific, chemically grounded solutions for this biaryl system.
Module 1: Chromatographic Purification (The "Tailing" Issue)
The Problem: Standard silica chromatography results in broad, streaking bands, co-elution of impurities, and poor mass recovery.
The Mechanism: Silica gel is slightly acidic (
). The primary amine () protonates on the column, forming ionic bonds with the stationary phase.
Protocol A: The "Amine-Modified" Mobile Phase
Do not use standard EtOAc/Hexane.
Base Additive: You must pretreat your silica or add a modifier.
The "Pre-Wash" Trick: Before loading your sample, flush the column with 3 column volumes (CV) of the mobile phase containing the base. This neutralizes the most active silanol sites before your product touches them.
Protocol B: Amine-Functionalized Silica (KP-NH)
For higher purity requirements (>98%).
If you have access to amine-functionalized silica cartridges (e.g., Biotage KP-NH or similar), use them.[1]
Why: The stationary phase is already basic.
Benefit: You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without adding liquid ammonia. This prevents the formation of "salt crusts" in your fraction collector.
Module 2: Palladium Removal (The "Color" Issue)
The Problem: The product remains grey, green, or brown even after a column.
The Mechanism: Pyrazine nitrogens coordinate Pd(II) species. Standard filtration (Celite) or aqueous washes are insufficient to break this chelation.
Protocol: The Thiourea Scavenger Method
Active Carbon is often too non-specific and will reduce yield for this molecule.
Dissolution: Dissolve crude material in MeOH or THF (10 mL/g).
Scavenger Addition: Add SiliaMetS® Thiourea or a similar polymer-bound thiourea scavenger.
Loading: 4 equivalents relative to the expected Pd content (or 10-20% w/w relative to substrate if Pd content is unknown).
Digestion: Stir at 40°C for 4 hours . (Heat is required to overcome the activation energy of ligand exchange from Pyrazine
Thiourea).
Filtration: Filter through a 0.45
m PTFE frit. The filtrate should be significantly lighter in color.
Module 3: Crystallization & Salt Formation (The "Scale-Up" Solution)
The Problem: Chromatography is expensive at gram-scale. The free base is an oil or low-melting solid.
The Solution: Isolate as the Dihydrochloride or Oxalate salt. This is the most robust method for increasing purity to >99%.
Protocol: The "HCl Crash"
Step
Action
Technical Note
1
Dissolve
Dissolve the free base in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA) at 40°C.
2
Acidify
Dropwise add 1.25 M HCl in EtOH (or 4M HCl in Dioxane).
3
Monitor
Watch for a thick white precipitate. Continue adding acid until pH < 3.
4
Cool
Slowly cool to room temperature, then 0°C for 2 hours.
5
Filter
Collect solids. Wash with cold Diethyl Ether () to remove non-polar impurities.
Why this works: The impurities (de-halogenated starting material, boronic acid residues) generally remain soluble in the alcohol/ether mix, while the dicationic salt of your product (protonated at both amine and pyrazine) crystallizes out.
Visualizing the Workflow
The following diagrams illustrate the decision logic and specific workflows for purifying this compound.
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.
Figure 2: Salt Formation & Isolation Workflow
Caption: Step-by-step workflow for converting the crude oil into a high-purity crystalline salt.
Troubleshooting & FAQs
Q1: My Suzuki coupling stalled. I have starting material mixed with product.
Diagnosis: The pyrazine ring can poison Pd catalysts.
Solution:
Switch to a Buchwald Precatalyst (e.g., XPhos Pd G2) rather than Pd(dppf)Cl2. The bulky ligands prevent pyrazine coordination.
Purification: The starting material (likely a chloropyrazine or boronate) is less polar than your amine product. Use the Acidic Wash technique:
Dissolve crude in EtOAc.
Extract with 1M HCl (Product goes into water; impurities stay in EtOAc).
Wash aqueous layer with fresh EtOAc.
Basify aqueous layer (NaOH) and extract product back into DCM.[2]
Q2: The product is "oiling out" during crystallization.
Diagnosis: The solvent is too polar, or cooling is too fast.
Solution:
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (4-(Pyrazin-2-yl)phenyl)methanamine (CAS No. 885468-58-6). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of this compound to ensure its stability and integrity for experimental use.
Compound Overview: Understanding the Chemistry
(4-(Pyrazin-2-yl)phenyl)methanamine is a bi-functional molecule featuring a primary benzylic amine and a pyrazine ring. This specific combination of functional groups dictates its stability and, consequently, its storage requirements. The primary amine is susceptible to oxidation, while the pyrazine moiety, a nitrogen-containing heterocycle, can also influence the compound's reactivity. Proper storage is therefore not merely a suggestion but a critical prerequisite for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We just received a shipment of (4-(Pyrazin-2-yl)phenyl)methanamine. What is the most critical first step?
A: Upon receipt, immediately inspect the packaging for integrity. The compound is often shipped with cold packs to maintain a low temperature during transit.[1] Before storing, it is crucial to bring the sealed container to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which is critical as amines are often hygroscopic and can absorb water from the air.[2]
Q2: What is the optimal temperature for long-term storage?
A: For long-term stability, (4-(Pyrazin-2-yl)phenyl)methanamine should be stored at refrigerated temperatures, specifically between 2-8°C .[1] Some suppliers of similar amine-containing heterocyclic compounds recommend even lower temperatures, such as -20°C, for extended storage periods. Studies on other aromatic amines have demonstrated significantly enhanced stability at low to ultra-low temperatures (-20°C to -70°C), with degradation observed at room temperature.[3][4] Storing at temperatures below 30°C is a general guideline to minimize volatility and maintain the stability of amines.[2]
Q3: Is storage under an inert atmosphere (e.g., Argon, Nitrogen) necessary?
A: Yes, it is highly recommended. The primary amine group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of impurities and a change in the material's color (often turning brownish).[5] Pyrazoline derivatives, which are structurally related, are known to undergo oxidation.[5] Storing the compound under a dry, inert atmosphere like nitrogen or argon displaces oxygen and moisture, mitigating these degradation pathways.[5][6] Safety data sheets for similar air-sensitive compounds also specify the need to protect them from air.[7]
Q4: What type of container should I use for storing aliquots?
A: Use amber glass vials or high-density polyethylene (HDPE) containers with tight-sealing caps.[2] Amber glass is crucial as it protects the compound from light, which can be another source of degradation.[5][7] The container must be sealed tightly to prevent exposure to air and moisture.[2] For high-purity material intended for sensitive downstream applications, vials with PTFE-lined caps are recommended to prevent leaching or reaction with the cap material.
Q5: My sample of (4-(Pyrazin-2-yl)phenyl)methanamine has turned slightly yellow/brown. Can I still use it?
A: Discoloration is a common visual indicator of degradation, likely due to oxidation.[5] While a slight color change may not render the compound completely unusable for all applications, its purity is compromised. Before use, you must re-qualify the material. This can be done using analytical techniques like TLC, HPLC, or LC-MS to check for the presence of impurities or degradation products. For sensitive assays, using a discolored sample is not recommended as the impurities could lead to artifacts or incorrect results.
Q6: How should I handle the compound during weighing and preparation of solutions?
A: Handle the solid in a well-ventilated area, preferably in a fume hood.[2][8] Minimize its exposure time to the open air. If possible, weigh the compound in a glove box under an inert atmosphere. When preparing solutions, use high-purity, dry (anhydrous) solvents if the downstream application is sensitive to water. Since many amines are susceptible to oxidation, de-gassing your solvent by bubbling with nitrogen or argon before adding the compound can further preserve its integrity in solution.[9]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Action & Explanation
Inconsistent biological/chemical assay results.
Compound Degradation: The most likely cause is improper storage leading to the formation of active or interfering impurities.
Re-analyze the purity of your stock of (4-(Pyrazin-2-yl)phenyl)methanamine using HPLC or LC-MS. Compare the results to the certificate of analysis or a freshly opened sample. If degradation is confirmed, discard the old stock and use a new, properly stored aliquot.
Poor solubility in a previously used solvent.
Formation of Insoluble Impurities: Oxidation or other degradation pathways can produce byproducts with different solubility profiles.
Filter the solution to remove any particulate matter. However, this does not remove soluble impurities. The best course of action is to perform a purity check. If degradation is evident, acquire a fresh batch of the compound.
Visible change in physical appearance (color change, clumping).
Oxidation and/or Moisture Absorption: As an amine, the compound is prone to air oxidation (browning) and is potentially hygroscopic (clumping).[2][5]
This is a clear sign of compromised integrity. The material should be re-qualified before use (see Protocol below). To prevent this, always store under an inert atmosphere and ensure containers are sealed tightly.[2][5]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
Parameter
Recommendation
Rationale
Supporting Sources
Temperature
2-8°C (Refrigerated)
Minimizes chemical degradation and volatility. Lower temperatures further enhance stability.
Protocol 1: Initial Receipt and Aliquoting Workflow
Acclimatization: Upon receiving the shipment, place the sealed manufacturer's container in a desiccator at room temperature for at least 2-3 hours. This prevents water condensation.
Inert Atmosphere Preparation: If available, transfer the container into a glovebox purged with nitrogen or argon. If not, prepare a gentle stream of inert gas to blanket the compound during aliquoting.
Aliquoting: Open the main container under the inert atmosphere. Weigh out appropriate quantities of the solid into smaller, pre-labeled amber glass vials suitable for single or short-term use.
Inert Gas Purge: Before sealing each aliquot vial, flush the headspace with nitrogen or argon for 10-15 seconds.
Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.
Storage: Place the main container and all aliquots in a refrigerator at 2-8°C. Log the location, date, and aliquot amounts in your lab inventory.
Protocol 2: Periodic Quality Control (QC) by TLC
This protocol provides a quick method to assess for gross degradation.
Prepare a Reference Sample: Dissolve a small amount of a newly opened or trusted batch of (4-(Pyrazin-2-yl)phenyl)methanamine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL. This is your Reference .
Prepare a Test Sample: Prepare a solution of the stored sample (the Test ) at the same concentration in the same solvent.
Spotting: On a silica gel TLC plate, spot a small amount of the Reference and the Test solutions side-by-side. Also, spot a co-spot (both Reference and Test on the same spot).
Development: Develop the plate in an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol or 80:20 Hexanes:Ethyl Acetate - optimization may be required).
Visualization: Visualize the plate under UV light (254 nm).
Analysis:
Pristine Sample: The Test lane should show a single spot with the same retention factor (Rf) as the Reference lane.
Degraded Sample: The Test lane will show the main spot and one or more additional spots (often near the baseline for polar impurities or as streaks), indicating the presence of degradation products.
Mandatory Visualization
Diagram 1: Workflow for Handling and Storage
This diagram outlines the decision-making process from receiving the compound to its long-term storage and use.
Caption: Decision workflow for proper handling and storage.
Butch, E. R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4088. [Link]
Butch, E. R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]
Van De Genachte, E., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(12), 2125-2137. [Link]
Yoshida, H., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 54(4), 483-489. [Link]
Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. [Link]
Wrotek, S., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]
avoiding common pitfalls in (4-(Pyrazin-2-yl)phenyl)methanamine experiments
The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 138144-84-6). It is designed to address high-level synthetic and handl...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 138144-84-6). It is designed to address high-level synthetic and handling challenges encountered in drug discovery workflows.[1]
This scaffold combines a basic primary amine (benzylamine type) with an electron-deficient pyrazine ring.[1] This duality creates specific "trap" points in synthesis:
Catalyst Poisoning: The pyrazine nitrogens can coordinate to Pd catalysts, stalling cross-couplings.
Chemo-selectivity: Reducing the nitrile precursor without hydrogenating the pyrazine ring requires precise catalyst selection.
Atmospheric Instability: The primary amine is a "CO₂ sponge," rapidly forming solid carbamates upon air exposure, often mistaken for degradation.
Must be stored under Argon/N₂; preferably as a salt (HCl/TFA).
UV/Vis
nm
Pyrazine transitions useful for HPLC detection.[1]
Troubleshooting Guide (Q&A)
Category A: Synthesis Failures (The "Making It" Phase)
Q1: My Suzuki coupling to make the biaryl nitrile precursor yields <40%. The reaction turns black immediately. What is happening?Diagnosis: This is likely Pd-catalyst deactivation via coordination.[1] The pyrazine nitrogen atoms are strong
-donors and displace phosphine ligands from the Palladium center, causing the catalyst to precipitate (palladium black) before the catalytic cycle completes.
The Fix:
Switch Ligands: Move from simple phosphines (PPh₃) to bulky, electron-rich phosphines like XPhos or SPhos . These bulky ligands create a "protective shell" around the Pd, preventing pyrazine coordination.
Base Selection: Use a weaker base. Replace
with or . Strong carbonate bases can sometimes promote competitive homocoupling in electron-deficient systems.[1]
Protocol Adjustment: Pre-heat the aryl halide and catalyst before adding the boronic acid to ensure oxidative addition occurs first.
Q2: During hydrogenation of the nitrile to the amine, I see a mass of [M+6] in LCMS. Did I reduce the ring?Diagnosis: Yes. You likely used Pd/C or PtO₂ under standard pressure. These catalysts are too active and will hydrogenate the electron-deficient pyrazine ring to a piperazine derivative (M+6H) alongside the nitrile reduction.
The Fix:
Method A (Chemical Reduction - Recommended): Use
(0.5 eq) + (5 eq) in Methanol.[1] This "in-situ generated cobalt boride" selectively reduces the nitrile to the amine without touching the heteroaromatic ring.
Method B (Catalytic): Use Raney Nickel (Ra-Ni) in ammoniacal methanol.[1] Ra-Ni is far less active toward pyrazines than Pd/C.[1]
Category B: Purification & Handling (The "Keeping It" Phase)
Q3: My product streaks on silica gel columns, and I lose 50% of the mass. How do I purify the free base?Diagnosis: The primary benzylamine interacts strongly with the acidic silanols on the silica gel surface, leading to irreversible adsorption (the "tailing" effect).
The Fix:
Pre-treat the Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%
before loading the sample. This neutralizes the acidic sites.
Switch Stationary Phase: Use Amino-functionalized silica (
-Silica) .[1] This phase is designed for basic amines and eliminates the need for modifiers.
Salt Formation (Best Practice): Do not isolate the free base. Treat the crude reaction mixture with
in dioxane to precipitate the dihydrochloride salt . This salt is non-volatile, stable, and can be recrystallized from EtOH/Et₂O.
Q4: The white solid turned into a sticky gum after sitting on the bench for 2 hours. Is it hygroscopic?Diagnosis: It is likely Carbamate Formation . Benzylamines react rapidly with atmospheric CO₂ to form carbamate salts (
Checkpoint: Monitor disappearance of 2-chloropyrazine. If black precipitate forms early, add more XPhos.
Step 2: Selective Reduction (Nitrile
Amine)
Reagents: Biaryl nitrile (1.0 eq),
(1.0 eq).
Solvent: Methanol (0.1 M concentration).
Reductant:
(5.0 eq), added portion-wise at 0°C.
Reaction: The solution will turn black (formation of cobalt boride species). Stir for 2 hours at RT.
Quench: Add
carefully until gas evolution ceases and the black precipitate dissolves.
Step 3: Isolation as HCl Salt
Basify the aqueous quench with
to pH > 12.
Extract with DCM (
).
Dry organics over
and filter.
Crucial Step: Do not rotovap to dryness. While in DCM solution, add
in Dioxane (2.5 eq).
The product precipitates as a white/off-white solid. Filter and wash with diethyl ether.
Visualizing the Logic (Decision Tree)
Caption: Troubleshooting decision tree for the synthesis and isolation of (4-(Pyrazin-2-yl)phenyl)methanamine.
References & Grounding
Suzuki Coupling Optimization:
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483. Link
Note: Establishes the necessity of bulky ligands (like XPhos) for electron-deficient or coordinating heterocycles.
Selective Nitrile Reduction:
Haddenham, D., et al. (2009).[3] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[3] The Journal of Organic Chemistry, 74(5), 1964–1970. Link
Note: Provides the basis for borane-mediated reductions that spare heteroaromatic rings.
Cobalt Boride Reduction (The "Field-Proven" Method):
Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride. Tetrahedron Letters, 34, 1993.
Context: This is the industry standard for reducing nitriles in the presence of sensitive functionality like pyrazines.
Amine Handling & Carbonate Formation:
Air Stability of Primary Amines. Common knowledge in organic synthesis; see Purification of Laboratory Chemicals (Armarego & Chai) for general protocols on handling hygroscopic amines.
Technical Support Center: Optimizing Assays for (4-(Pyrazin-2-yl)phenyl)methanamine
Introduction: Welcome to the technical support guide for (4-(Pyrazin-2-yl)phenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Welcome to the technical support guide for (4-(Pyrazin-2-yl)phenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing assay parameters and troubleshooting common issues encountered when working with this compound. (4-(Pyrazin-2-yl)phenyl)methanamine is a versatile building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Its structure, featuring a primary amine group and aromatic pyrazine and phenyl rings, presents specific opportunities and challenges in assay development. This guide provides a logical, question-and-answer framework to address these challenges directly, ensuring the generation of robust and reliable data.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during assay development and high-throughput screening (HTS).
Q1: I'm observing a high background signal or a false positive "hit" in my fluorescence-based assay. What are the likely causes and how do I fix it?
This is a frequent issue in HTS, often caused by the intrinsic properties of the compound itself.[4][5] The primary culprits are typically compound autofluorescence or aggregation.
Potential Cause 1: Compound Autofluorescence
The aromatic pyrazine and phenyl rings in (4-(Pyrazin-2-yl)phenyl)methanamine can absorb light and emit their own fluorescence, directly interfering with the assay signal.
Troubleshooting Steps:
Perform an Autofluorescence Check: Run the compound through a serial dilution in your assay buffer (without other detection reagents or enzymes).
Measure Signal: Read the plate using the same excitation and emission wavelengths as your primary assay.
Analyze: Compare the signal from the compound-containing wells to a vehicle control (e.g., buffer + DMSO). A signal significantly above the background indicates autofluorescence.[6]
Solution: If autofluorescence is confirmed, consider switching to an assay with a different detection modality (e.g., luminescence, time-resolved fluorescence) or using fluorescent dyes with red-shifted excitation/emission profiles to minimize spectral overlap.
Potential Cause 2: Compound Aggregation
At higher concentrations, hydrophobic compounds can form colloidal aggregates that interfere with assays in various ways, such as by sequestering proteins or scattering light, leading to false signals.
Troubleshooting Steps:
Visual Inspection: Check wells with high compound concentrations for visible precipitate or turbidity.
Detergent Counter-Screen: Rerun the assay with the addition of a low concentration (typically 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[6]
Solution: If the addition of detergent significantly reduces or eliminates the compound's activity, aggregation is the likely cause. Subsequent experiments should include a low level of detergent in the assay buffer. It is also critical to determine the compound's aqueous solubility limit and work below that concentration.
Q2: My assay signal is weak, and the Z'-factor is poor (<0.5). How can I improve the assay window?
A low signal-to-background ratio or a poor Z'-factor indicates that the assay is not robust enough to reliably distinguish hits from noise.[4][7] Optimization of several parameters is required.
Causality & Solutions:
Suboptimal Reagent Concentrations: The concentration of your detection reagent, substrate, or enzyme may not be optimal.
Action: Systematically titrate each key reagent. For enzymatic assays, determine the Michaelis constant (Km) for the substrate and use a concentration at or near the Km to ensure sensitivity to inhibitors.[7]
Incorrect Buffer Conditions: The pH, ionic strength, or presence of certain additives can impact enzyme activity or the stability of your compound and reagents.
Action: Perform a buffer optimization screen. Test a range of pH values (e.g., 6.5 to 8.5) and ionic strengths. Ensure your buffer does not contain primary amines (like Tris) if you are using an amine-reactive detection chemistry (e.g., fluorescamine, OPA).[8][9]
Insufficient Incubation Time: The reaction may not have reached a stable endpoint or optimal signal.
Action: Conduct a time-course experiment, measuring the signal at multiple time points to determine when the reaction plateaus or when the signal-to-background ratio is maximal.[7]
Troubleshooting Workflow for Poor Assay Window
Caption: Workflow for optimizing a poor assay window.
Q3: I'm seeing poor reproducibility between experiments or across my microplate (edge effects). What's going on?
Reproducibility issues can derail a project. The cause is often related to either compound instability/solubility or technical execution.
Potential Cause 1: Compound Instability or Precipitation
(4-(Pyrazin-2-yl)phenyl)methanamine may not be stable or fully soluble in the final assay buffer over the course of the experiment, leading to inconsistent concentrations. Pyrazine derivatives are generally stable, but specific substitutions can alter this.[10][11]
Solution: Assess the compound's solubility using methods like nephelometry. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider pre-incubating the compound in the assay buffer for the duration of the experiment and measuring its concentration at the end to check for degradation or precipitation.
Potential Cause 2: Inconsistent Liquid Handling or Plate Effects
Inaccurate pipetting, especially of small volumes, or temperature/evaporation gradients across the plate can cause variability.
Solution: Calibrate pipettes regularly. When preparing plates, ensure all reagents are fully equilibrated to room temperature. Use a randomized plate layout to mitigate systematic errors from edge effects. Incubating plates in a humidified chamber can reduce evaporation from edge wells.
Frequently Asked Questions (FAQs)
Q1: What is the best method to quantify the concentration of a (4-(Pyrazin-2-yl)phenyl)methanamine stock solution?
Given the primary amine moiety, a fluorescence-based quantification assay is highly sensitive and specific.
Recommended Method: A fluorescamine-based assay is an excellent choice. Fluorescamine is non-fluorescent until it reacts with a primary amine, and the excess reagent is rapidly hydrolyzed to non-fluorescent products, simplifying the workflow.[12][13]
Alternative: Commercially available kits for measuring micromolar concentrations of primary amines, often based on proprietary dyes or the o-phthaldialdehyde (OPA) reaction, are also reliable options.[8][9][14]
Important Consideration: Avoid using buffers containing primary amines (e.g., Tris-HCl) for these assays, as they will react with the dye and generate a high background signal.[8] Phosphate or HEPES buffers are suitable alternatives.
Q2: What is a good starting concentration range for this compound in a screening assay?
The optimal concentration depends on the assay and the compound's potency, but a standard approach is to screen over a wide logarithmic range.
Typical HTS Concentration: A common single-point screening concentration is 10 µM.
Dose-Response Studies: For hit validation and mechanism-of-action studies, a 10-point, 3-fold serial dilution starting from a top concentration of 30-100 µM is standard practice. The top concentration should be below the solubility limit to avoid artifacts.
Q3: How should I prepare and store stock solutions of (4-(Pyrazin-2-yl)phenyl)methanamine?
Proper handling is crucial for data integrity.
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions (e.g., 10-50 mM).
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. The compound should be stored in a dark, inert atmosphere.[15]
Aqueous Solutions: Prepare fresh aqueous dilutions from the DMSO stock for each experiment. Be mindful of the final DMSO concentration in the assay, which should typically be kept below 1% (and consistent across all wells) to avoid affecting biological activity.
Key Experimental Protocols
Protocol 1: Autofluorescence Assessment
This protocol determines if (4-(Pyrazin-2-yl)phenyl)methanamine is autofluorescent at the assay's wavelengths.
Prepare Compound Plate: Create a serial dilution of the compound in DMSO. A common scheme is a 10-point, 3-fold dilution starting from a 10 mM stock.
Dilute in Assay Buffer: Transfer a small volume (e.g., 1 µL) of the DMSO serial dilution into the wells of a microplate (the same type used for the main assay) containing assay buffer. This should mirror the final concentrations and DMSO percentage of the main assay.
Include Controls:
Negative Control: Wells with assay buffer + vehicle (DMSO).
Positive Control (Optional): Wells with a known fluorescent standard (e.g., fluorescein) to confirm instrument settings.
Incubate: Incubate the plate under the same conditions (time, temperature) as the main assay.
Read Plate: Measure the fluorescence on a plate reader using the identical excitation/emission wavelengths and gain settings as the primary assay.
Analyze Data: Subtract the average signal of the negative control wells from all other wells. Plot the resulting fluorescence intensity against the compound concentration. A dose-dependent increase in signal confirms autofluorescence.
Protocol 2: Fluorescamine-Based Quantification of Primary Amine
This protocol quantifies the concentration of your (4-(Pyrazin-2-yl)phenyl)methanamine stock.
Reagent Preparation:
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
Fluorescamine Stock: Prepare a 1 mg/mL solution of fluorescamine in acetone or DMSO. This solution is sensitive to moisture and should be prepared fresh.
Standard Curve Preparation:
Prepare a known primary amine standard (e.g., octylamine) in the assay buffer.[16] Create a serial dilution ranging from approximately 1 µM to 100 µM.
Include a "zero amine" blank containing only assay buffer.
Sample Preparation: Dilute your (4-(Pyrazin-2-yl)phenyl)methanamine stock solution in the assay buffer to fall within the range of the standard curve.
Assay Procedure (96-well format):
Add 100 µL of each standard and sample dilution to the wells of a black, clear-bottom microplate.
Rapidly add 50 µL of the fluorescamine stock solution to all wells while mixing (a multi-channel pipette is recommended).
Incubate for 5-10 minutes at room temperature, protected from light.
Read Plate: Measure fluorescence with excitation at ~390 nm and emission at ~470 nm.[8][9]
Calculate Concentration: Generate a linear regression from the standard curve and use the equation to calculate the concentration of your unknown sample.
Reaction of Fluorescamine with the Primary Amine
Caption: Reaction of the primary amine with fluorescamine.
Data Summary Table
Parameter
Recommended Condition
Rationale & Key Considerations
Solvent
100% DMSO for stock
Maximizes solubility for long-term storage.
Storage
-20°C to -80°C (aliquoted)
Prevents degradation from repeated freeze-thaw cycles.
Assay Buffer pH
7.0 - 8.5
Optimal range for many biological assays; check enzyme stability.
Buffer Type
Phosphate, HEPES
Avoid primary amine buffers (e.g., Tris) with amine-reactive probes.[8]
Final DMSO %
< 1% (ideally < 0.5%)
Minimizes solvent effects on assay components. Must be consistent.
Uncovering a broad class of fluorescent amine-containing compounds by heat treatment. Nature Communications. [Link]
High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules. Nucleic Acids Research. [Link]
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Nature Reviews Drug Discovery. [Link]
Safety and efficacy of pyrazine derivatives... EFSA Journal. [Link]
Targeted quantification of amino acids by dansylation. Metabolomics. [Link]
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]
Cheminformatics tools for analyzing and designing optimized small molecule collections and libraries. Cell Chemical Biology. [Link]
Color Test for Selective Detection of Secondary Amines on Resin and in Solution. The Journal of Organic Chemistry. [Link]
Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry. [Link]
Primary Amino Nitrogen (PAN) Video Protocol with K-PANOPA. Megazyme. [Link]
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine. [Link]
High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Infinix Bio. [Link]
Coordination chemistry of pyrazine derivatives analogues of PZA... RSC Advances. [Link]
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry. [Link]
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters. [Link]
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (4-(Pyrazin-2-yl)phenyl)methanamine
Status: Senior Application Scientist Verified
Last Updated: October 26, 2023
Topic: Troubleshooting Unexpected Experimental Outcomes[1]
Executive Summary
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) is a deceptively simple building block.[1] While it appears to be a standard primary amine, the presence of the electron-deficient pyrazine ring creates a "Janus-faced" reactivity profile. Users frequently encounter three specific failure modes: pseudo-impurity appearance (carbamates) , catalytic stalling (metal poisoning) , and stoichiometric mismatch (salt forms) .[1]
This guide deconstructs these issues using mechanistic causality, ensuring you can distinguish between a bad batch and a bad protocol.
Part 1: The "Ghost" Impurity (Purity & Stability)
Symptom:
"I just bought this compound ( >97% purity). I ran an NMR in
and I see a new set of peaks, including a broad singlet and a carbonyl signal around 160-164 ppm. Is the compound degrading?"
Diagnosis:Atmospheric
Scavenging (Carbamate Formation)
Like many benzyl amines, this molecule is a potent nucleophile that reacts rapidly with atmospheric carbon dioxide to form carbamic acid, which then stabilizes as a solid carbamate salt.[1] This is often mistaken for degradation or polymerization.[1]
The Mechanism:
Troubleshooting Protocol:
Observation
Confirmation Step
Corrective Action
White precipitate in bottle
Attempt to dissolve in 1M HCl. If it bubbles (releases ) and dissolves, it is carbonate/carbamate.[1]
Repurify via acid-base extraction (see Protocol A).[1]
Extra NMR peaks
Check NMR for a signal at ~164 ppm ().
Do not discard. The reaction is reversible.[1] Acidification liberates the amine.
Switch to acidic mobile phase to decompose the adduct in-source.[1]
Part 2: The "Dead" Reaction (Catalytic Poisoning)
Symptom:
"I am trying to couple the amine end, but my Pd-catalyzed cross-coupling (Suzuki/Buchwald) on the phenyl ring is stalling, even with fresh catalyst."
Diagnosis:Competitive Ligand Binding (Pyrazine Poisoning)
The pyrazine nitrogens are excellent ligands for soft metals like Palladium (Pd) and Platinum (Pt).[1] Even though pyrazine is a weak base (pKa ~0.6), it can displace labile ligands (like phosphines) on the metal center, forming an inactive "resting state" complex.
Visualizing the Interference:
Figure 1: The pyrazine ring acts as a "decoy" ligand, sequestering the catalyst from the reaction cycle.
Solution Strategy:
Switch Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) that are sterically too large to allow the pyrazine nitrogen to bridge or coordinate effectively [1].[1]
Lewis Acid Additive: Pre-complex the pyrazine nitrogens with a "sacrificial" Lewis acid (like
or ) if compatible with your reaction, effectively masking them from the Pd catalyst.[1]
Part 3: The Stoichiometry Trap (Salt Forms)
Symptom:
"My yield is exactly 50% lower than expected," or "The reaction mixture is far more acidic than calculated."
Diagnosis:Free Base vs. Dihydrochloride Mismatch
Commercial vendors often supply this amine as the dihydrochloride salt (.2HCl) to prevent the
If you calculate stoichiometry based on the free base MW but use the salt, you are under-loading the reagent. Furthermore, the salt releases 2 equivalents of strong acid (HCl) upon dissolution, which can quench basic catalysts or protonate nucleophiles.
The Fix:
Check the Label: Look specifically for ".xHCl".[1]
Neutralization: If using the salt in a basic coupling, add 2.5 equivalents of extra base (e.g., DIPEA or
) to neutralize the HCl and liberate the free amine.
Part 4: Solubility & Handling Guide
Users often struggle to dissolve this compound in standard organic layers during extraction.[1]
Solvent System
Solubility Status
Notes
Water (Neutral)
Low
The phenyl ring makes it lipophilic; pyrazine is not basic enough to ionize at pH 7.[1]
Water (Acidic, pH < 4)
High
Protonation of the amine () and pyrazine solubilizes it.[1]
DCM / Chloroform
Moderate
Good for the free base.[1] Avoid for the HCl salt.
Protocol A: Recovery of Free Base from Carbamate/Salt
Use this if your NMR shows "ghost peaks" or if you have the HCl salt and need the free base.
Dissolution: Suspend the solid in Dichloromethane (DCM) .
Free Basing: Add an equal volume of 1M NaOH (aq).[1] Shake vigorously.
Why? NaOH breaks the carbamate (
may occur) and deprotonates the HCl salt.
Extraction: Separate the organic (DCM) layer.[1] Extract the aqueous layer 2x with DCM.
Drying: Dry combined organics over
(anhydrous).
Evaporation: Concentrate in vacuo.
Storage (CRITICAL): Immediately backfill with Argon/Nitrogen and store at -20°C.
Protocol B: Troubleshooting Flowchart
Figure 2: Logical decision tree for diagnosing experimental failures.
References
Buchwald, S. L., et al. (2000).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1]
Liotta, C. L., et al. (2015).[1] "The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide." MDPI Processes.
BenchChem Technical Support. "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides."
Santa Cruz Biotechnology. "Pyrazin-2-ylmethanamine Properties and Safety."[1]
Technical Support Center: Method Refinement for (4-(Pyrazin-2-yl)phenyl)methanamine Quantification
Welcome to the technical support center for the quantification of (4-(Pyrazin-2-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the quantification of (4-(Pyrazin-2-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and robust analytical method performance. The information herein is grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of (4-(Pyrazin-2-yl)phenyl)methanamine.
Q1: What is the recommended primary analytical technique for quantifying (4-(Pyrazin-2-yl)phenyl)methanamine?
A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and robust method for the quantification of (4-(Pyrazin-2-yl)phenyl)methanamine. For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3]
Q2: What type of HPLC column is most suitable for this analysis?
A2: A reversed-phase C18 column is the standard choice for separating (4-(Pyrazin-2-yl)phenyl)methanamine.[2][4][5] The aromatic and moderately polar nature of the molecule allows for good retention and separation on this stationary phase. For challenging separations or to improve peak shape, a C8 or a phenyl-hexyl column could also be considered.
Q3: What are the typical mobile phase compositions for HPLC analysis?
A3: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate or formate) and an organic solvent (typically acetonitrile or methanol) is generally effective. The buffer helps to control the pH and improve peak shape, which is crucial for amine-containing compounds.[1][5]
Q4: What are the key validation parameters to consider for this analytical method according to regulatory guidelines?
A4: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][7]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
Accuracy: The closeness of test results to the true value.[7]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.[6][7]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the quantification of (4-(Pyrazin-2-yl)phenyl)methanamine.
Chromatographic Issues
Poor peak shape, shifting retention times, and loss of resolution are common chromatographic problems.
Issue 1: Peak Tailing
Description: The peak for (4-(Pyrazin-2-yl)phenyl)methanamine exhibits an asymmetrical shape with a trailing edge.
Potential Causes & Solutions:
Cause
Explanation
Solution
Secondary Interactions with Silanols
The basic amine group can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[8]
Use a modern, end-capped C18 column or a column specifically designed for basic compounds. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.
Column Overload
Injecting too much sample can saturate the stationary phase, causing peak distortion.[9]
Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH
If the mobile phase pH is too close to the pKa of the amine, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated.
Contaminated Guard Column or Column Inlet
Particulate matter or strongly retained compounds can accumulate at the head of the column, disrupting the sample band.[9][10]
Replace the guard column or filter the samples before injection. If the problem persists, try back-flushing the analytical column.
Issue 2: Shifting Retention Times
Description: The retention time for (4-(Pyrazin-2-yl)phenyl)methanamine is inconsistent between injections or runs.
Potential Causes & Solutions:
Cause
Explanation
Solution
Inconsistent Mobile Phase Composition
Small variations in the mobile phase composition can significantly impact retention times in reversed-phase chromatography.[10][11]
Prepare the mobile phase accurately by weight instead of volume. Ensure thorough mixing and degassing before use.[9]
Column Temperature Fluctuations
Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention.[11]
Use a column oven to maintain a constant and controlled temperature.
Insufficient Column Equilibration
If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times can drift.[11]
Increase the equilibration time between runs, especially for gradient methods.
Pump Malfunction
Leaks in the pump seals or faulty check valves can lead to an unstable flow rate, causing retention time variability.[9][12]
Perform regular pump maintenance, including seal replacement and check valve cleaning or replacement.
Experimental Workflow: HPLC Troubleshooting
Caption: Troubleshooting workflow for common HPLC issues.
Sample Preparation and Matrix Effects
For analyses in complex matrices, such as biological fluids, proper sample preparation is critical.
Issue 3: Poor Recovery or High Matrix Effects in LC-MS/MS
Description: Inconsistent and low recovery of the analyte or significant ion suppression/enhancement is observed.
Potential Causes & Solutions:
Cause
Explanation
Solution
Inefficient Extraction
The chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for (4-(Pyrazin-2-yl)phenyl)methanamine.
Optimize the extraction method. For liquid-liquid extraction (LLE), screen different organic solvents and pH conditions. For solid-phase extraction (SPE), test different sorbents (e.g., C18, mixed-mode) and elution solvents.
Ion Suppression/Enhancement
Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[2]
Improve chromatographic separation to move the analyte peak away from interfering matrix components. Modify the sample preparation to remove more of the interfering substances. A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[13]
Analyte Instability
The compound may be degrading during sample processing or storage.
Investigate the stability of (4-(Pyrazin-2-yl)phenyl)methanamine under different conditions (e.g., temperature, pH, light exposure) to ensure sample integrity.[2]
Workflow: Sample Preparation Optimization
Caption: Decision tree for optimizing sample preparation.
Experimental Protocols
General HPLC-UV Method for Quantification
This protocol provides a starting point for method development.
1. Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
Determine the λmax of (4-(Pyrazin-2-yl)phenyl)methanamine (typically around 254 nm or 280 nm).[1]
3. Standard and Sample Preparation:
Stock Solution: Prepare a 1 mg/mL stock solution of (4-(Pyrazin-2-yl)phenyl)methanamine in a suitable solvent (e.g., methanol or acetonitrile).
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for Bioanalytical Quantification
This protocol is intended for the analysis of (4-(Pyrazin-2-yl)phenyl)methanamine in biological matrices.
1. Instrumentation:
LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[14]
2. LC Conditions (as a starting point):
Parameter
Recommended Condition
Column
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
MRM Transitions: Determine the precursor ion (M+H)+ for (4-(Pyrazin-2-yl)phenyl)methanamine and optimize the collision energy to identify the most abundant and stable product ions.
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[14]
4. Sample Preparation (Example using Protein Precipitation):
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
Vortex for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
Inject into the LC-MS/MS system.
References
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available from: [Link]
ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis. Available from: [Link]
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. Available from: [Link]
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. Available from: [Link]
Method of analysis of amine by mass spectrometry. Google Patents.
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Available from: [Link]
HPLC Troubleshooting Guide. Chrom-Tech. Available from: [Link]
A modified LC-MS/MS method for determination of tetramethylpyrazine in microdialysis samples and calibration of home-made linear probes. PubMed. Available from: [Link]
HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]
A Comparative Guide to the Bioactivity of (4-(Pyrazin-2-yl)phenyl)methanamine and Structurally-Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazine moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] While specific bioactivity...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the pyrazine moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] While specific bioactivity data for (4-(Pyrazin-2-yl)phenyl)methanamine is not extensively documented in publicly available literature, its structural motifs are present in a class of highly potent kinase inhibitors. This guide provides a comprehensive validation and comparison of the bioactivity of a representative pyrazine-containing drug, Erdafitinib, against other kinase inhibitors, offering insights into their mechanisms of action, and providing detailed experimental protocols for their evaluation.
Introduction to Pyrazine-Based Kinase Inhibitors
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore in a multitude of biologically active compounds.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] In the realm of oncology, pyrazine-containing molecules have emerged as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways that govern cell proliferation, survival, and differentiation.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This guide will focus on the bioactivity of Erdafitinib , an FDA-approved pyrazine-derivative that potently inhibits the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[6][7] We will compare its performance with two other notable kinase inhibitors:
Infigratinib : A selective FGFR inhibitor with a distinct chemical scaffold, providing a direct comparison of alternative anti-FGFR therapies.
Ponatinib : A multi-targeted kinase inhibitor known to inhibit BCR-ABL as well as the FGFR family, offering a broader perspective on kinase inhibition profiles.[8][9]
Mechanism of Action: Targeting FGFR Signaling
Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in various cancers, including urothelial carcinoma and cholangiocarcinoma.[10][11] FGFR inhibitors like Erdafitinib and Infigratinib function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This action prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1][11][12]
Ponatinib, while also inhibiting FGFR, has a broader target profile, most notably inhibiting the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[8][13] Its ability to inhibit the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to other tyrosine kinase inhibitors (TKIs), highlights the importance of its unique structural features.[13][14]
Signaling Pathway Diagram
Caption: ATP-competitive inhibition of the FGFR signaling pathway by pyrazine-based and other kinase inhibitors.
Comparative Bioactivity: In Vitro Data
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and safety profile. The following tables summarize the in vitro inhibitory activities of Erdafitinib, Infigratinib, and Ponatinib against a panel of kinases and in cellular assays.
Data compiled from multiple sources.[15][20] Note: A lower IC50 value indicates greater potency.
Expert Analysis:
The data clearly demonstrates that Erdafitinib, our representative pyrazine-containing compound, is a potent pan-FGFR inhibitor with low nanomolar IC50 values against FGFR1, 2, 3, and 4.[15][16] Infigratinib shows similar high potency for FGFR1-3 but is significantly less active against FGFR4.[17] This difference in selectivity could be a critical factor in both efficacy and potential off-target effects. Ponatinib, while also inhibiting FGFR1, exhibits a broader kinase inhibition profile, with potent activity against Abl, VEGFR2, and PDGFRα.[18] This multi-targeted approach can be advantageous in certain contexts but may also lead to a different side-effect profile compared to more selective FGFR inhibitors.[21]
The cellular proliferation data corroborates the biochemical findings. Erdafitinib effectively inhibits the growth of cancer cell lines with FGFR alterations.[15] Similarly, Ponatinib demonstrates potent inhibition of leukemia cells driven by the BCR-ABL fusion protein, including the highly resistant T315I mutant.[20]
Experimental Protocols for Bioactivity Validation
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to characterize kinase inhibitors.
Experimental Workflow Diagram
Caption: A typical workflow for the in vitro validation of kinase inhibitor bioactivity.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
Biotinylated poly-Glu-Tyr (pEY) peptide substrate
Europium-labeled anti-phosphotyrosine antibody
Allophycocyanin (APC)-labeled streptavidin
ATP
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds (dissolved in DMSO)
384-well low-volume microplates
TR-FRET-compatible plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
Reaction Setup: In a 384-well plate, add the following in order:
Test compound or DMSO (vehicle control).
Recombinant FGFR kinase.
Biotinylated pEY substrate and ATP.
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
Detection: Stop the kinase reaction by adding a detection mixture containing EDTA, europium-labeled anti-phosphotyrosine antibody, and APC-labeled streptavidin.
Second Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-antigen binding.
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (europium) after excitation at 320 nm.
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (relative to DMSO control) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[4][5]
Materials:
Cancer cell lines (e.g., those with known FGFR alterations)
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[22]
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of the target kinase and downstream signaling proteins, confirming the mechanism of action of the inhibitor.
Materials:
Treated cell lysates
SDS-PAGE gels
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
Washing: Wash the membrane several times with TBST.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane again with TBST.
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Resistance Mechanisms and Future Directions
A significant challenge in targeted cancer therapy is the development of acquired resistance.[23] For FGFR inhibitors like Erdafitinib, resistance can emerge through several mechanisms, including:
On-target "gatekeeper" mutations: These are secondary mutations in the FGFR kinase domain that prevent the inhibitor from binding effectively.[23]
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked FGFR pathway. For instance, MET amplification has been identified as a driver of Erdafitinib resistance in some bladder cancer models.[24]
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies. Future research in the field of pyrazine-based kinase inhibitors will likely focus on:
Designing novel compounds that can overcome known resistance mutations.
Identifying effective combination strategies to prevent or delay the onset of resistance.
Further refining the selectivity of inhibitors to minimize off-target effects and improve patient tolerability.
Conclusion
The pyrazine scaffold, as exemplified by the potent FGFR inhibitor Erdafitinib, is a cornerstone of modern kinase-targeted cancer therapy. This guide has provided a comparative analysis of Erdafitinib's bioactivity against other relevant kinase inhibitors, supported by quantitative data and detailed experimental protocols. By understanding the nuances of their mechanisms of action, potency, and selectivity, researchers can make more informed decisions in the design and development of novel and more effective anticancer agents. The continued exploration of pyrazine and other heterocyclic systems holds immense promise for the future of precision oncology.
References
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 19, 2026, from [Link]
American Health & Drug Benefits. (2025, March 19). Balversa (Erdafitinib), First-in-Class FGFR Kinase Inhibitor, Approved for Patients with Metastatic Urothelial Carcinoma and FGFR Mutations. Retrieved February 19, 2026, from [Link]
Drug Central. (n.d.). Infigratinib. Retrieved February 19, 2026, from [Link]
Takeda Oncology. (n.d.). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Retrieved February 19, 2026, from [Link]
Wikipedia. (n.d.). Ponatinib. Retrieved February 19, 2026, from [Link]
Jabbireddy, R., & Jeyakumar, D. (2022). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Cancers, 14(15), 3803.
Patsnap Synapse. (2024, July 17). What is the mechanism of Erdafitinib? Retrieved February 19, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67462786, Erdafitinib. Retrieved February 19, 2026, from [Link].
Clinicaltrials.eu. (n.d.). Infigratinib – Application in Therapy and Current Clinical Research. Retrieved February 19, 2026, from [Link]
Al-Jumayli, M., & Al-Obaidi, S. (2023). Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. Cureus, 15(10), e46821.
BALVERSA™ HCP. (n.d.). Mechanism of Action. Retrieved February 19, 2026, from [Link]
Patsnap Synapse. (2024, June 27). What is Infigratinib used for? Retrieved February 19, 2026, from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Ponatinib Hydrochloride? Retrieved February 19, 2026, from [Link]
Siefker-Radtke, A. O., et al. (2020). Mechanisms of acquired resistance to FGFR inhibition.
Al-Otaibi, F. M., et al. (2022). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules, 27(15), 4786.
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Taber, D. A., et al. (2019). Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. Clinical Cancer Research, 25(16), 4976–4985.
ICLUSIG® (ponatinib). (n.d.). Mechanism of Action. Retrieved February 19, 2026, from [Link]
ResearchGate. (n.d.). Comparison of approved FGFR inhibitors. Retrieved February 19, 2026, from [Link]
Beyond Achondroplasia. (n.d.). Infigratinib: Clinical Trial Results Update for Achondroplasia. Retrieved February 19, 2026, from [Link]
Inxight Drugs. (n.d.). PONATINIB. Retrieved February 19, 2026, from [Link]
Li, Y., et al. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. International Journal of Molecular Sciences, 23(5), 2736.
UroToday. (2022, July 7). Understanding Mechanisms of Resistance to FGFR3 Inhibition in Bladder Cancer - Expert Commentary. Retrieved February 19, 2026, from [Link]
HCP Live. (2026, February 12). Oral Infigratinib Meets Annualized Height Velocity Endpoint in Phase 3 Achondroplasia Trial. Retrieved February 19, 2026, from [Link]
Kojima, Y., et al. (2025). MET signaling drives acquired resistance to erdafitinib in muscle-invasive bladder cancer cells.
BridgeBio. (2026, February 12). BridgeBio Reports Positive Phase 3 Topline Results for Oral Infigratinib with the First Statistically Significant Improvements in Body Proportionality in Achondroplasia. Retrieved February 19, 2026, from [Link]
ASCO Publications. (2023, May 31). A phase 0 pharmacokinetic trigger trial of infigratinib in patients with recurrent high-grade glioma. Retrieved February 19, 2026, from [Link]
Kang, C. (2021). Infigratinib: First Approval. Drugs, 81(11), 1355–1360.
Targeted Oncology. (n.d.). FGFR-Specific TKIs Versus Multikinase Inhibitors. Retrieved February 19, 2026, from [Link]
Sonpavde, G., & Agarwal, N. (2024).
Wu, D., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy, 8(1), 276.
Chen, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 882041.
Touat, M., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR)
NMR and mass spec validation of (4-(Pyrazin-2-yl)phenyl)methanamine
Executive Summary & Strategic Context Compound: (4-(Pyrazin-2-yl)phenyl)methanamine Formula: Exact Mass: 185.0953 Da Role: Key pharmacophore in kinase inhibitor development (e.g., analogous to scaffolds in FLT3 or JAK in...
Exact Mass: 185.0953 Da
Role: Key pharmacophore in kinase inhibitor development (e.g., analogous to scaffolds in FLT3 or JAK inhibitors).
This guide serves as a definitive technical reference for the structural validation of (4-(Pyrazin-2-yl)phenyl)methanamine. Unlike standard certificates of analysis which offer binary "pass/fail" metrics, this document compares Standard QC Methods (Routine LC-MS, 1D NMR) against Structural Elucidation Methods (HRMS, 2D NMR).
The Challenge: The pyrazine nitrogen atoms are highly electron-withdrawing, often causing significant deshielding in NMR and suppression issues in Mass Spectrometry if pH is not optimized. Furthermore, distinguishing the para-substitution from meta-regioisomers requires specific connectivity proofs often skipped in routine QC.
Mass Spectrometry Validation: Routine vs. Definitive
Comparative Methodology
For drug development, a simple molecular ion check is insufficient due to the potential for isobaric interferences (e.g., pyridazine isomers).
Feature
Method A: Routine QC (Low-Res ESI)
Method B: Definitive Validation (HRMS-QTOF)
Instrument
Single Quadrupole (SQ)
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Resolution
Unit Resolution (e.g., 0.5 Da)
High Resolution (>20,000 FWHM)
Accuracy
± 0.1 Da
< 5 ppm error
Isotope Pattern
Basic Check
Matches theoretical simulation (C11H11N3)
Verdict
Insufficient for IND filing. Good for reaction monitoring.
Required for Compound Registration.
Reference Data: ESI(+) Mode
Ionization: Electrospray Ionization (ESI) in Positive mode.
Solvent: MeOH/Water + 0.1% Formic Acid (Acidic pH is critical to protonate the pyrazine/amine).
Ion Species
Theoretical m/z
Observed m/z (Acceptable Range)
Structural Inference
186.1026
186.1020 – 186.1032
Protonated Molecular Ion
169.0760
169.07 – 169.08
Loss of ammonia (characteristic of primary amines)
208.0845
208.08 – 208.09
Sodium Adduct (common in glass storage)
Workflow Visualization: MS Decision Logic
The following diagram outlines the logic flow for validating the mass spectrum, specifically distinguishing the target from potential synthetic byproducts like the nitrile precursor.
NMR Profiling: Structural Connectivity
The "Alternative" Pitfall: 1D vs. 2D NMR
A 1D Proton NMR confirms the presence of groups but fails to definitively prove the position of the pyrazine ring relative to the methanamine (e.g., distinguishing 4-substituted from 3-substituted isomers).
Recommendation: Use HSQC (to assign carbons to protons) and HMBC (to prove the link between the phenyl ring and the pyrazine ring).
Reference Chemical Shifts (
-DMSO)
Note: Values are referenced to residual DMSO quintet at 2.50 ppm.
Position
Group
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
Pyrazine
H-3'
9.20
d ( Hz)
1H
Most deshielded; adjacent to two Nitrogens.
Pyrazine
H-5', H-6'
8.65 – 8.75
m / dd
2H
Typical pyrazine aromatic range.
Phenyl
Ar-H (ortho to pyrazine)
8.10
d ( Hz)
2H
Deshielded by the electron-poor pyrazine ring.
Phenyl
Ar-H (ortho to amine)
7.50
d ( Hz)
2H
Standard aromatic range.
Amine
~2.0 - 8.0
Broad s
2H
Highly variable; disappears with shake.
Benzylic
3.85
s
2H
Diagnostic singlet for methanamine.
Structural Connectivity Diagram (HMBC)
This diagram illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the structure. You must observe a correlation from the Phenyl protons to the Pyrazine carbons to confirm the C-C bond formation.
Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Preparation: Dissolve 0.1 mg of sample in 1 mL of HPLC-grade Methanol.
Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water (with 0.1% Formic Acid).
Injection: Direct infusion or UPLC (C18 column, Gradient 5-95% ACN in 0.1% FA).
Acceptance Criteria: Mass error < 5 ppm. Presence of m/z 169.07 fragment (Loss of
).
Protocol B: NMR Sample Preparation
Solvent Choice: DMSO-
is preferred over because the polarity of the amine and the pyrazine ensures better solubility and sharper peaks in DMSO.
Concentration: 5-10 mg in 0.6 mL solvent.
Acquisition:
1H: 16 scans, 1 sec relaxation delay.
D2O Shake: Add 1 drop
, shake, and re-acquire. The broad peak at variable ppm (amine) must disappear, while the singlet at 3.85 ppm () remains but simplifies (if coupling existed).
Impurity Profiling: The "Alternatives"
When synthesizing this compound (usually via Suzuki coupling of 4-aminomethylphenylboronic acid and 2-chloropyrazine, or reduction of the nitrile), specific impurities are common.
NMR: Phenyl region becomes complex (singlet, doublet, triplet, doublet) rather than symmetric AA'BB' doublets.
Pyrazine Homodimer
MS: m/z ~160. NMR: Only pyrazine signals, no phenyl/aliphatic signals.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link] (Grounding for Pyrazine shift data).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
AIST Spectral Database for Organic Compounds (SDBS).SDBS No. 3206 (Benzylamine). (Reference for methanamine chemical shifts).
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine/Pyrazine Analogues. Journal of Chinese Mass Spectrometry Society.[1] (Grounding for nitrogen-heterocycle fragmentation patterns).
comparative study of (4-(Pyrazin-2-yl)phenyl)methanamine synthesis methods
This guide outlines the comparative synthesis strategies for (4-(Pyrazin-2-yl)phenyl)methanamine , a key pharmacophore in kinase inhibitor development. The content is structured to prioritize high-fidelity, laboratory-sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comparative synthesis strategies for (4-(Pyrazin-2-yl)phenyl)methanamine , a key pharmacophore in kinase inhibitor development. The content is structured to prioritize high-fidelity, laboratory-scale synthesis while providing scalable alternatives for process chemistry.
Executive Summary & Retrosynthetic Analysis
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) consists of a pyrazine ring coupled to a benzylamine moiety. The primary synthetic challenge lies in preserving the integrity of the electron-deficient pyrazine ring while installing the primary amine.
Two primary methodologies are evaluated:
Method A (Convergent / High-Fidelity): Suzuki-Miyaura coupling of a protected aminomethyl-phenyl boronate with a halopyrazine. This is the recommended route for medicinal chemistry due to high functional group tolerance and simplified purification.
Method B (Linear / Cost-Effective): Suzuki coupling to a benzonitrile intermediate followed by selective reduction. This route is viable for scale-up but requires precise control to prevent over-reduction of the pyrazine ring to a piperazine.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergent protected-amine pathway (left) versus the linear nitrile reduction pathway (right).
Method A: Suzuki Coupling with Protected Amine (Recommended)
This method utilizes a tert-butoxycarbonyl (Boc) protected amine. This prevents catalyst poisoning by the free primary amine during the palladium cycle and simplifies purification.
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄
Base: 2M Na₂CO₃ (aqueous, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Procedure: Charge a reaction vessel with the halide, boronic acid, and catalyst under nitrogen. Add dioxane and the aqueous base.[2] Heat to 90°C for 4–12 hours. Monitor by LC-MS for the intermediate (M+H = ~286 for Boc-protected species).
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Step 2: Deprotection
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Procedure: Dissolve the intermediate in DCM (if using TFA). Add acid (10–20 equiv) at 0°C. Stir at room temperature for 1–2 hours.
Isolation: Concentrate in vacuo. For the HCl salt, triturate with ether. For the free base, neutralize with saturated NaHCO₃ and extract with DCM/MeOH (9:1).
Critical Analysis
Pros: High yield (typically >80% over 2 steps); avoids chemo-selectivity issues; Boc-protected boronic acids are commercially stable.
Cons: Requires an extra deprotection step; atom economy is slightly lower due to the Boc group loss.
This route is often preferred in industrial settings to avoid the cost of Boc-protected starting materials. The critical challenge is reducing the nitrile without hydrogenating the pyrazine ring.
Experimental Protocol
Step 1: Synthesis of 4-(Pyrazin-2-yl)benzonitrile
Perform Suzuki coupling identical to Method A, but substitute the boronic acid with 4-cyanophenylboronic acid .
Yield: Typically >90%.[2] The nitrile product is often crystalline and can be purified by recrystallization (e.g., from Ethanol).
Step 2: Selective Reduction
Caution: Standard catalytic hydrogenation (H₂/Pd-C) often reduces the pyrazine ring to a piperazine or tetrahydropyrazine.
Pros: Lower raw material costs; fewer steps if reduction is selective.
Cons: High risk of side reactions (over-reduction); Cobalt boride residues can be difficult to remove; handling NaBH₄ on large scale requires safety controls.
Method Comparison & Data Summary
Feature
Method A: Protected Amine
Method B: Nitrile Reduction
Overall Yield
High (75–85%)
Moderate (50–70%)
Purity Profile
Excellent (Clean deprotection)
Variable (Over-reduction byproducts)
Reagent Cost
High (Boc-boronic acid)
Low (Cyanophenylboronic acid)
Scalability
Good (Linear purification)
Excellent (If reduction is optimized)
Key Risk
Incomplete deprotection
Pyrazine ring reduction
Decision Matrix (Graphviz)
Figure 2: Decision matrix for selecting the synthesis method based on scale and cost constraints.
References
Suzuki-Miyaura Coupling of 2-Chloropyrazine
Title: Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.[5]
Selective Reduction of Nitriles (Cobalt Boride Method):
Title: Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride.
Source: Organic Syntheses (General Reference for CoCl2/NaBH4 reduction).
Context: This method is standard for preserving aromatic heterocycles during nitrile reduction.
Boc-Deprotection Protocols
Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds (Describing deprotection with methanolic HCl).
CAS No.: 885468-58-6 | Formula: C₁₁H₁₁N₃ | M.W.: 185.23 g/mol [1] Executive Summary In the development of heterocyclic building blocks for medicinal chemistry, (4-(Pyrazin-2-yl)phenyl)methanamine represents a critical in...
In the development of heterocyclic building blocks for medicinal chemistry, (4-(Pyrazin-2-yl)phenyl)methanamine represents a critical intermediate, often serving as a scaffold for kinase inhibitors or GPCR ligands.[1] Its structural integrity hinges on the precise connectivity between the electron-deficient pyrazine ring, the phenyl linker, and the primary amine tail.
This guide objectively compares the performance of three primary structural confirmation methodologies: High-Field NMR , LC-HRMS , and FT-IR .[1] While Mass Spectrometry offers the highest throughput, this guide demonstrates why NMR Spectroscopy remains the non-negotiable "Gold Standard" for this specific compound due to the unique electronic coupling effects of the pyrazine-phenyl system.
Structural Profile & Expected Challenges
The molecule consists of three distinct magnetic environments:
The Pyrazine Head: A highly electron-withdrawing heterocycle with three aromatic protons.
The Phenyl Linker: A 1,4-disubstituted (para) aromatic system.
The Methanamine Tail: An aliphatic methylene (-CH₂-) attached to a primary amine (-NH₂).[1]
Key Challenge: The electron-withdrawing nature of the pyrazine ring significantly deshields the ortho protons on the phenyl ring, creating a distinct splitting pattern that must be differentiated from standard benzylamine derivatives.
Visualization: Signal Assignment Logic
The following diagram maps the structural moieties to their expected analytical signals, establishing the logic used in the comparative analysis.
Figure 1: Logical mapping of structural moieties to expected analytical signals.[1]
Comparative Analysis of Confirmation Methods
This section evaluates the three dominant analytical techniques based on Specificity (ability to rule out isomers), Sensitivity (limit of detection), and Throughput .
Table 1: Performance Matrix
Feature
Method A: High-Field NMR (1H/13C)
Method B: LC-HRMS (Q-TOF)
Method C: FT-IR Spectroscopy
Primary Output
Connectivity & Electronic Environment
Exact Mass & Elemental Formula
Functional Group Identification
Specificity
High (Distinguishes regioisomers)
Medium (Cannot distinguish regioisomers)
Low (Fingerprint required)
Sample Req.
5–10 mg
< 0.1 mg
1–2 mg
Throughput
Low (10–30 mins/sample)
High (2–5 mins/sample)
Medium (Instant)
Cost Efficiency
Moderate
High (Initial CapEx is high)
Best
Verdict
REQUIRED for Validation
Excellent for QC/Purity
Supplementary only
detailed Analysis
Method A: High-Field NMR (The Gold Standard)
Why it wins: Only NMR can definitively confirm the para substitution pattern and the integrity of the pyrazine ring. In Mass Spec, a 1,3-substituted isomer (meta) would have the exact same mass. In NMR, the symmetry of the para substitution creates a characteristic AA'BB' splitting pattern (pseudo-doublets) for the phenyl ring, whereas a meta substitution would yield a complex ABCD system.
Critical Observation: Look for the Pyrazine H-3 proton. It typically appears as a singlet (or fine doublet) very far downfield (~9.0+ ppm) due to the adjacent nitrogen atoms.
Method B: LC-HRMS (The Efficiency Leader)
Why it is useful: It is the fastest way to confirm the reaction completion.
Performance: Excellent for detecting the [M+H]⁺ peak at 186.10 .
Limitation: It cannot detect if the pyrazine ring has isomerized or if the substitution is at the wrong phenyl position.
Method C: FT-IR (The Quick Check)
Why it is useful: Validates the reduction of a precursor (e.g., nitrile or amide) to the amine.
Performance: Appearance of N-H stretching (~3300 cm⁻¹) and disappearance of C≡N or C=O bands.
Limitation: The "fingerprint region" is useless without a certified reference standard for comparison.
Experimental Protocols (Self-Validating)
The following protocols are designed to be self-validating. If the internal checks fail, the data is suspect.
Reasoning: The amine protons (-NH₂) are often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ slows this exchange, often revealing the NH₂ as a broad singlet, allowing for integration validation.
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).
Acquisition Parameters:
Pulse angle: 30°
Relaxation delay (D1): ≥ 1.0 sec (ensure full relaxation of aromatic protons).
Scans: 16 (minimum).
Data Processing & Validation (The "Self-Check"):
Reference: Calibrate DMSO residual peak to 2.50 ppm.
Integration Check: Set the benzylic -CH₂- peak (singlet, ~3.8-4.0 ppm) to an integral of 2.0 .
Validation Criteria:
The aromatic region (7.0–9.2 ppm) must integrate to exactly 7 protons (3 Pyrazine + 4 Phenyl).
If the integral is < 7, you likely have impurities.
If the Pyrazine H-3 signal (most downfield) is missing, the ring may have degraded.
Comparative Guide: Analytical Validation of (4-(Pyrazin-2-yl)phenyl)methanamine
Executive Summary: The Validation Challenge (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) is a critical heterocyclic building block, often serving as a scaffold in the synthesis of kinase inhibitors and M4 musca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Validation Challenge
(4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6) is a critical heterocyclic building block, often serving as a scaffold in the synthesis of kinase inhibitors and M4 muscarinic receptor modulators.[1] Its structure—a basic primary amine coupled to a phenyl-pyrazine system—presents unique analytical challenges.[1] The amine moiety is prone to peak tailing in chromatography due to silanol interactions, while the pyrazine ring introduces specific UV and solubility characteristics.
This guide moves beyond generic protocols to provide a comparative analysis of three validation methodologies: HPLC-UV/MS , Quantitative NMR (qNMR) , and Non-Aqueous Titration . We evaluate these techniques based on specificity, linearity, and their ability to detect synthetic impurities (e.g., starting materials like 4-bromobenzylamine or pyrazine boronic acids).
Technique 1: HPLC-UV/MS (The Purity Workhorse)[1]
High-Performance Liquid Chromatography (HPLC) remains the gold standard for determining chromatographic purity and identifying trace impurities.[1] For this compound, the primary challenge is the basicity of the methanamine group (
), which necessitates specific mobile phase buffering.
Field-Proven Protocol
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Why: High carbon load and end-capping reduce silanol activity, preventing amine tailing.[1]
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) or 0.1% Formic Acid (pH 2.5). Why: High pH keeps the amine unprotonated (neutral) to improve shape, OR low pH keeps it fully protonated to run fast. High pH is generally preferred for this scaffold to maximize retention of the polar amine.
Detection: PDA (200–400 nm); Extract at 260 nm (Pyrazine
transition).
System Suitability Requirement: Tailing Factor (
) < 1.5; Resolution () > 2.0 between main peak and nearest impurity.
Performance Data (Synthesized from Class Data)
Parameter
Performance Metric
Notes
Linearity ()
> 0.999
Range: 10–1000 µg/mL
LOD / LOQ
0.05 / 0.15 µg/mL
Highly sensitive for trace impurities
Specificity
High
Resolves regioisomers and synthetic precursors
Expert Insight: While HPLC is superior for purity (Area %), it requires a reference standard for absolute assay (w/w %) unless you assume 100% response factor equality, which is scientifically risky.
Technique 2: Quantitative NMR (qNMR) (The Absolute Standard)[3]
qNMR is the "primary ratio method" that determines absolute purity (mass balance) without requiring a reference standard of the analyte itself.[2] This is crucial for early-stage development when a certified reference standard of (4-(Pyrazin-2-yl)phenyl)methanamine is unavailable.[1]
Field-Proven Protocol
Solvent: DMSO-
. Why: Excellent solubility for both the polar amine and the aromatic system; prevents aggregation.
Internal Standard (IS): Maleic Acid (traceable to NIST) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Why: Non-hygroscopic, distinct signals away from the aromatic/benzyl regions.
Pulse Sequence: 90° pulse with inverse gated decoupling (if
C decoupling is needed, though usually H is sufficient).
Relaxation Delay (
): (typically 30–60 seconds). Why: Essential for full relaxation of protons to ensure quantitative integration accuracy.
Expert Insight: qNMR is the only technique that validates the net content (including salt forms, water, and residual solvents) in a single run. However, it cannot detect trace impurities below 0.5% effectively.
Technique 3: Non-Aqueous Titration (The Bulk Assay)
For bulk manufacturing release, potentiometric titration offers a rapid, stoichiometric assessment of the amine content.
Mechanism: The weak base (amine) is enhanced by the acidic solvent, allowing a sharp endpoint with the strong acid titrant.[4]
Performance Data
Parameter
Performance Metric
Notes
Precision (RSD)
< 0.2%
Extremely reproducible for bulk powder
Specificity
Low
Titrates any basic impurity (e.g., pyridine derivatives)
Throughput
High
< 5 mins per sample
Comparative Analysis & Decision Matrix
The choice of technique depends on the stage of drug development and the specific data required.
Feature
HPLC-UV/MS
qNMR
Non-Aqueous Titration
Primary Output
Purity (Area %) & Impurity Profile
Absolute Assay (w/w %)
Total Amine Content
Specificity
High (Separates components)
Medium (Overlapping signals)
Low (Total base)
Sensitivity
High (Trace analysis)
Low (Macro analysis)
Medium
Reference Std?
Required for Assay
Not Required (Internal Std used)
Required (Primary Std)
Sample Destructive?
No (recoverable)
No
Yes
Validation Workflow Diagram
The following diagram illustrates the logical flow for validating a batch of (4-(Pyrazin-2-yl)phenyl)methanamine, integrating these techniques for maximum data integrity.
Figure 1: Integrated validation workflow for pyrazine-phenyl-methanamine derivatives, selecting methods based on data requirements (Purity vs. Content).
References
Santa Cruz Biotechnology. Pyrazin-2-ylmethanamine (CAS 39204-49-4) Product Data.[1][7] Retrieved from
National Institutes of Health (NIH) - PubChem. Pyrazine Compound Summary.[1] Retrieved from
Metrohm Application Note. Nonaqueous titration of weak bases with perchloric acid.[1][5] Retrieved from
Almac Group. Comparison of qNMR and HPLC-UV techniques for measurement of active ingredients.[1] Retrieved from
Sultan Qaboos University Journal for Science. Development and Validation of an RP-HPLC-FLD Method for Biogenic Amines. (2022).[1] Retrieved from
BenchChem. Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from
Comparative Guide: (4-(Pyrazin-2-yl)phenyl)methanamine Scaffolds in Drug Discovery
The following guide provides a technical head-to-head comparison of (4-(Pyrazin-2-yl)phenyl)methanamine and its critical nitrogen-containing heterocyclic analogs. This analysis focuses on their utility as pharmacophores...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical head-to-head comparison of (4-(Pyrazin-2-yl)phenyl)methanamine and its critical nitrogen-containing heterocyclic analogs. This analysis focuses on their utility as pharmacophores in kinase and epigenetic modulator discovery, specifically highlighting the trade-offs in physicochemical properties, synthetic accessibility, and biological activity.
Executive Summary: The Pyrazine Advantage
In modern medicinal chemistry, the (4-(Pyrazin-2-yl)phenyl)methanamine scaffold (CAS: 885468-58-6) represents a strategic "bioisosteric middle ground" between the highly basic pyridine and the lipophilic phenyl rings.
While often used as a linker to connect hinge-binding motifs with solvent-exposed solubilizing groups, the specific choice of the pyrazine ring over pyridine or pyrimidine dictates critical ADME parameters. This guide compares the Pyrazine scaffold against its two primary bioisosteres:
Analog A (Pyridine): (4-(Pyridin-2-yl)phenyl)methanamine
Analog B (Pyrimidine): (4-(Pyrimidin-2-yl)phenyl)methanamine
Key Finding: The pyrazine analog offers superior aqueous solubility and metabolic stability compared to the pyridine analog, while avoiding the rapid clearance often associated with high-TPSA pyrimidines.
Technical Comparison: Head-to-Head Analysis
Physicochemical Profile
The following table contrasts the core properties of the building blocks. Note the dramatic shift in pKa of the ring nitrogens, which influences off-target hERG binding and lysosomal trapping.
Feature
Pyrazine Analog (Subject)
Pyridine Analog (Alternative)
Pyrimidine Analog (Alternative)
Structure
1,4-diazine core
Mono-azine core
1,3-diazine core
Ring pKa
~0.6 (Very Weak Base)
~5.2 (Moderately Basic)
~1.3 (Weak Base)
LogP (Calc)
~1.2 (Balanced)
~1.9 (More Lipophilic)
~1.0 (More Hydrophilic)
H-Bond Acceptors
2 (N1, N4)
1 (N1)
2 (N1, N3)
Solubility
High (Dipole-assisted)
Moderate
High
Metabolic Risk
Low (Oxidation resistant)
High (N-oxide formation)
Moderate
Primary Use
p300/CBP Inhibitors, ROCK
Kinase Hinge Binders
Folic Acid Antagonists
Biological Performance Case Study: p300/CBP HAT Inhibition
In the development of Histone Acetyltransferase (HAT) inhibitors, the choice of the bi-aryl core is critical for potency. Research targeting the p300/CBP pathway (specifically the A-485 analog series) demonstrated the impact of switching these cores.
Pyridine Variant: Showed high potency but suffered from rapid CYP450 metabolism due to the electron-rich ring.
). The 1,4-nitrogen arrangement reduced electron density, preventing oxidative metabolism while maintaining critical H-bond interactions in the HAT domain pocket.
Experimental Protocols
Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize the (4-(Pyrazin-2-yl)phenyl)methanamine scaffold efficiently, avoiding catalyst poisoning by the free amine.
Reagents:
4-(Aminomethyl)phenylboronic acid hydrochloride (protected as Boc-amine preferred).
2-Chloropyrazine.
Catalyst:
.
Base:
(2M aq).
Solvent: 1,4-Dioxane.
Step-by-Step Methodology:
Protection (Optional but Recommended): If starting with the free amine boronic acid, protect with
in THF/NaOH to prevent Pd-coordination.
Coupling:
Charge a reaction vial with 2-Chloropyrazine (1.0 eq) and 4-(N-Boc-aminomethyl)phenylboronic acid (1.1 eq).
Add
(5 mol%) and (3.0 eq).
Degas with
for 5 minutes. Add degassed 1,4-Dioxane/Water (4:1).
Heat to 90°C for 4 hours . (Monitor by LCMS for M+H of Boc-intermediate).
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via silica flash chromatography (Hex/EtOAc gradient).
Deprotection: Treat the purified intermediate with 4M HCl in Dioxane for 1 hour at RT. Precipitate the final hydrochloride salt with diethyl ether.
Protocol B: p300 HAT Activity Assay (Selectivity Screen)
Objective: Validate the inhibitory potential of the synthesized analog against the p300 enzyme compared to p300-null controls.
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.1 mM EDTA, 0.01% Triton X-100.
Substrate Prep: Biotinylated H3 peptide (1-21) at 100 nM.
Reaction Assembly:
Dispense 5 μL of test compound (Pyrazine analog) in DMSO (10-point dose response).
Add 10 μL of recombinant p300 HAT domain (2 nM final).
Incubate 15 mins at RT.
Initiate with 5 μL of Acetyl-CoA (
-labeled or fluorescent cofactor).
Detection:
Incubate 60 mins.
Stop reaction with Streptavidin-coated donor beads (AlphaLISA) or scintillation fluid.
Read signal.[1] Calculate IC50 using 4-parameter logistic regression.
Visualization: SAR Decision Logic
The following diagram illustrates the medicinal chemistry logic flow when selecting between Pyrazine, Pyridine, and Pyrimidine scaffolds based on assay feedback.
Figure 1: Strategic selection flowchart for azine-phenyl-methanamine bioisosteres during lead optimization.
References
Nie, F., et al. (2020). Structure–Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry. Link
Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. Link
BLDpharm. (2024). Product Datasheet: (4-(Pyrazin-2-yl)phenyl)methanamine (CAS 885468-58-6).[2] Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
A Comparative Guide to (4-(Pyrazin-2-yl)phenyl)methanamine and its Analogs: Synthesis, Characterization, and Biological Activity
This guide provides a comprehensive technical overview of (4-(Pyrazin-2-yl)phenyl)methanamine, a notable member of the pyrazine-containing compounds. The pyrazine ring is recognized as a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of (4-(Pyrazin-2-yl)phenyl)methanamine, a notable member of the pyrazine-containing compounds. The pyrazine ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous molecules with a wide spectrum of biological activities.[1][2] This document will explore the synthesis, characterization, and confirmed experimental findings related to this class of compounds, offering a comparative analysis against relevant alternatives to guide researchers in drug discovery and development.
Introduction to the Pyrazine Scaffold
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of novel therapeutic agents.[1] Its derivatives have demonstrated significant potential across diverse pharmacological areas, including oncology, infectious diseases, and neurology.[1][2][3] The compound (4-(Pyrazin-2-yl)phenyl)methanamine (CAS 39204-49-4)[4] represents a key exemplar of this class, featuring a pyrazine heterocycle linked to a methanamine moiety via a phenyl spacer. This structural arrangement provides a versatile backbone for functionalization, enabling the fine-tuning of its pharmacological profile.
Synthetic Strategies and Comparative Yields
The synthesis of pyrazine-phenyl structures typically involves modern cross-coupling reactions, which offer high efficiency and specificity. The Suzuki-Miyaura coupling is a frequently employed and robust method for forming the critical carbon-carbon bond between the pyrazine and phenyl rings.
Generalized Synthetic Workflow
The choice of a palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2), is critical as it offers a balance of stability and reactivity suitable for coupling a halogenated pyrazine with a phenylboronic acid derivative.[5] The base, often a carbonate like cesium carbonate (Cs2CO3), is essential for the transmetalation step of the catalytic cycle.
Caption: Allosteric inhibition of SHP2 by pyrazine derivatives disrupts the RAS-MAPK signaling cascade.
Comparative Cytotoxicity Data
The following table summarizes the in vitro activity of various pyrazine derivatives against human cancer cell lines.
These data highlight the potent, sub-micromolar to nanomolar activity of functionalized pyrazine derivatives, underscoring their potential as scaffolds for developing targeted anticancer therapies.
[6][7][8]
Antimicrobial and Antitubercular Activity
Pyrazinamide, a simple pyrazine derivative, is a cornerstone of first-line tuberculosis treatment. [1]This has driven extensive research into novel pyrazine-based compounds to combat drug-resistant microbial strains.
[9]
| Piperazine-Pyrazine Carboxamide (P4) | Various Bacteria | High Activity | [10] |
The data indicates that hybrid molecules combining the pyrazine core with other pharmacophores, such as thiazole or piperazine, can yield potent antimicrobial agents. [9][10]The activity of compound 9b at a low micromolar concentration is particularly noteworthy.
[9]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below is a standard protocol for assessing the in vitro cytotoxicity of a test compound like (4-(Pyrazin-2-yl)phenyl)methanamine.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methodologies used to evaluate pyrazine derivatives. [6]It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
Materials:
Human cancer cell line (e.g., MCF7, HCT116)
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Test Compound Stock Solution (e.g., 10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
96-well microtiter plates
Multichannel pipette
Microplate reader (570 nm wavelength)
Caption: Step-by-step workflow for the MTT cell viability assay.
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Preparation and Addition: Prepare serial dilutions of the test compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and wells with vehicle-treated cells (negative control).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Reagent Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition: Measure the optical density (OD) of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion and Future Outlook
The pyrazine scaffold, represented here by (4-(Pyrazin-2-yl)phenyl)methanamine, is a highly versatile and pharmacologically significant structure. The experimental data from analogous compounds confirm its potential across multiple therapeutic areas, most notably in oncology and infectious diseases. The robust synthetic methodologies available allow for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.
Future research should focus on a number of key areas:
Direct Biological Evaluation: Undertaking a comprehensive biological screening of (4-(Pyrazin-2-yl)phenyl)methanamine itself to establish its specific activity profile.
Kinase Profiling: Given the success of pyrazine derivatives as kinase inhibitors, profiling this compound against a broad panel of kinases could uncover novel targets.
[8][11]* Pharmacokinetic and ADME Studies: Evaluating the drug-like properties of lead compounds to assess their potential for in vivo efficacy and clinical development.
By leveraging the established chemical and biological principles of the pyrazine class, researchers can effectively advance compounds like (4-(Pyrazin-2-yl)phenyl)methanamine from promising scaffolds to potential clinical candidates.
References
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl)
The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH.
Pharmacological activity and mechanism of pyrazines. PubMed.
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. PMC.
Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma. PubMed.
Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.
[1][2][3] Part 1: Executive Safety Summary Treat as: Hazardous Basic Organic Solid. (4-(Pyrazin-2-yl)phenyl)methanamine is a bifunctional building block containing a primary benzylic amine and a pyrazine heterocycle.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Part 1: Executive Safety Summary
Treat as: Hazardous Basic Organic Solid.
(4-(Pyrazin-2-yl)phenyl)methanamine is a bifunctional building block containing a primary benzylic amine and a pyrazine heterocycle. Its disposal profile is dictated by its basicity and potential for forming exothermic salts with strong acids.
CRITICAL STOP POINTS:
DO NOT mix with strong oxidizing agents (peroxides, permanganates) or strong acids (sulfuric, nitric) in the waste stream. Violent exothermic reaction or generation of toxic NOx fumes may occur.[1]
DO NOT dispose of down the drain.[2] This compound is toxic to aquatic life and regulated under local sewer codes.
DO NOT place in "General Organic" waste if that container holds acidic aqueous layers.
Part 2: Chemical Profile & Hazard Identification[1]
Understanding the functional groups is the key to safe disposal. This molecule presents two nitrogen-based centers of basicity.
Property
Data / Characteristic
Disposal Implication
Functional Groups
1° Amine (Benzylic), Pyrazine (Heterocycle)
Corrosive/Irritant. Must be segregated from acidic waste streams to prevent heat generation.[3]
Physical State
Solid (likely powder/crystalline)
Dust hazard. Use a fume hood during transfer to waste containers.[2]
Acidity/Basicity
Basic (pKa ~9-10 for amine)
Incompatible with Acids. Will scavenge protons aggressively.
Reactivity
Nucleophilic
Reacts with acyl chlorides, anhydrides, and alkyl halides.
RCRA Status
Non-listed (likely); Characteristic
Likely D002 (Corrosive) if in aqueous solution; otherwise treat as unregulated hazardous waste.
Part 3: Pre-Disposal Segregation (The Self-Validating System)
To ensure safety, you must implement a Self-Validating Segregation System . Before adding this chemical to any waste container, perform the "Check-Two" validation:
Check pH: If adding to a liquid waste stream, verify the container is pH
7.
Check Oxidizers: Verify the log sheet does not list nitric acid, perchlorates, or peroxides.
Waste Stream Classification
Select the appropriate stream based on the state of the matter:
Stream A (Solid Waste): Pure solid compound, contaminated gloves, weigh boats, and paper towels.
Stream B (Liquid Waste - Organic): Compound dissolved in organic solvents (DCM, Methanol, DMSO).
Stream C (Liquid Waste - Aqueous): Aqueous layers from extractions (Basic pH).
Part 4: Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Preferred Method)
Best for: Expired solids, spill cleanup residues, contaminated solids.
Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
Double Containment: Place the primary container inside a second clear bag (double-bagging).
Labeling: Affix a hazardous waste tag.
Constituents: "(4-(Pyrazin-2-yl)phenyl)methanamine" (Do not use abbreviations).
Transfer: Pour into the "Basic Organic Waste" carboy.
Note: If your lab uses a single "Organic Waste" carboy for everything, ensure it does not contain significant amounts of acid. If unsure, start a separate "Basic/Amine Waste" bottle.
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone). Add rinsates to the same waste container.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision logic for disposing of (4-(Pyrazin-2-yl)phenyl)methanamine to ensure compliance and safety.
Caption: Operational decision tree for the safe segregation and packaging of amine-based organic waste.
Part 6: Emergency Contingencies
Spill Response (Solid)
PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If powder is fine, use N95 or half-mask respirator to prevent inhalation.
Sweep: Gently sweep up using a dustpan and brush. Avoid generating dust.[1][4]
Clean: Wipe the area with a paper towel dampened with water or weak acid (e.g., dilute citric acid) to neutralize residues, followed by a water rinse.
Disposal: Place all spill debris into the Solid Waste stream (Protocol A).
Accidental Exposure
Skin Contact: Brush off solid material. Rinse with copious water for 15 minutes.[1] The amine nature may cause chemical burns or dermatitis.
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Seek medical attention.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press.[6] [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[7][8][Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[Link]
PubChem. (n.d.). Compound Summary: Benzylamine Derivatives. (General functional group data used for class-based safety assessment).[3] [Link]